GPR84 antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27N5O |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2 |
InChI Key |
XGBKJLWLVCHTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
GPR84 Antagonist 3: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of GPR84 antagonist 3, also known as compound 42. G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention. This document details the experimental protocols for key assays, presents quantitative data for a series of 1,2,4-triazine-based antagonists, and visualizes the known signaling pathways of GPR84.
Discovery of a Novel Class of GPR84 Antagonists
This compound (compound 42) was identified through a structure-activity relationship (SAR) optimization of an initial hit compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole (compound 1).[1][2] The initial hit was discovered via a high-throughput screening campaign of over 300,000 compounds, which identified a 1,2,4-triazine scaffold as a potent blocker of human GPR84.[3] Subsequent medicinal chemistry efforts focused on improving the potency and pharmacokinetic properties of this scaffold, leading to the development of compound 42 as a lead antagonist with a favorable profile for further drug development.[1]
Chemical Synthesis of this compound (Compound 42)
The synthesis of this compound and its analogs is based on the construction of the core 1,2,4-triazine ring system. The general synthetic strategy involves the condensation of a 1,2-dicarbonyl compound with a corresponding acid hydrazide.
General Synthetic Scheme for 1,2,4-Triazine GPR84 Antagonists:
References
GPR84 Antagonist GLPG1205: A Technical Guide to its Mechanism of Action in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the GPR84 antagonist, GLPG1205, in the context of inflammatory signaling. G protein-coupled receptor 84 (GPR84) is a promising therapeutic target for inflammatory and fibrotic diseases, and GLPG1205 is a potent and selective antagonist that has been evaluated in clinical trials. This document details the signaling pathways involved, quantitative data on the antagonist's activity, and the experimental protocols used to elucidate its mechanism.
Introduction to GPR84 and its Role in Inflammation
G protein-coupled receptor 84 (GPR84) is a class A GPCR predominantly expressed in immune cells, including neutrophils, macrophages, and microglia. Its expression is significantly upregulated in response to pro-inflammatory stimuli, implicating it as a key player in the inflammatory cascade. The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), which, upon binding, trigger a signaling cascade that promotes inflammation.
Activation of GPR84 has been shown to enhance the expression of pro-inflammatory mediators and increase the phagocytic capacity of macrophages. This pro-inflammatory role makes GPR84 an attractive target for therapeutic intervention in a range of inflammatory conditions.
The GPR84 Inflammatory Signaling Pathway
GPR84 is primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist, GPR84 initiates a downstream signaling cascade that results in various pro-inflammatory responses. The key steps in this pathway include:
-
Gαi/o Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of PI3K/Akt and MAPK/ERK Pathways: GPR84 activation has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.
-
NF-κB Activation: These signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.
-
Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.
-
Immune Cell Recruitment and Function: The secreted cytokines and chemokines promote the recruitment and activation of other immune cells to the site of inflammation, amplifying the inflammatory response. GPR84 activation also directly enhances neutrophil and macrophage migration and phagocytosis.
Below is a diagram illustrating the GPR84-mediated inflammatory signaling pathway.
Caption: GPR84-mediated inflammatory signaling pathway.
Mechanism of Action of GPR84 Antagonist GLPG1205
GLPG1205 is a potent and selective antagonist of GPR84. Its mechanism of action involves binding to the GPR84 receptor and preventing its activation by endogenous or synthetic agonists. By blocking the initial step in the signaling cascade, GLPG1205 effectively inhibits all downstream pro-inflammatory effects.
The key inhibitory actions of GLPG1205 include:
-
Prevention of G-protein Coupling: GLPG1205 prevents the conformational change in GPR84 that is necessary for its coupling to Gαi/o proteins.
-
Maintenance of Basal cAMP Levels: By preventing the inhibition of adenylyl cyclase, GLPG1205 helps maintain normal intracellular cAMP levels.
-
Inhibition of PI3K/Akt and MAPK/ERK Pathways: Consequently, the downstream activation of the PI3K/Akt and MAPK/ERK signaling pathways is blocked.
-
Suppression of NF-κB Activation: The lack of upstream signaling prevents the activation and nuclear translocation of NF-κB.
-
Reduction of Pro-inflammatory Gene Expression: As a result, the expression of pro-inflammatory cytokines and chemokines is significantly reduced.
-
Inhibition of Immune Cell Function: GLPG1205 has been shown to inhibit agonist-induced neutrophil and macrophage migration and other pro-inflammatory functions.
The antagonistic action of GLPG1205 on the GPR84 signaling pathway is depicted in the following diagram.
Caption: Mechanism of action of GLPG1205.
Quantitative Data for GLPG1205
The potency and efficacy of GLPG1205 have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 15 nM | Inhibition of ZQ16-induced ROS in TNF-α primed neutrophils | [1] |
| IC50 | 128 nM | Embelin-induced human neutrophil migration assay | [2] |
| Clinical Trial (Ulcerative Colitis) | No statistically significant difference from placebo on (partial) Mayo scores | Phase 2a ORIGIN study | [3] |
| Clinical Trial (Idiopathic Pulmonary Fibrosis) | Least squares mean change from baseline in FVC at week 26: -33.68 mL (vs. -76.00 mL for placebo) | Phase 2 PINTA trial | [4] |
Experimental Protocols
The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of GPR84 antagonists like GLPG1205.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by GPCRs. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.
Principle: An antagonist will inhibit the agonist-induced binding of [35S]GTPγS to the Gα subunit.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR84.
-
Assay Buffer: Prepare an assay buffer containing GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, the GPR84 agonist, and varying concentrations of the antagonist (e.g., GLPG1205).
-
Initiation: Add [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS from the unbound radioligand by rapid filtration through a filter mat.
-
Detection: Quantify the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
Caption: Workflow for a [35S]GTPγS binding assay.
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP). Since GPR84 is coupled to Gαi, its activation leads to a decrease in cAMP levels.
Principle: An antagonist will block the agonist-induced decrease in forskolin-stimulated cAMP production.
General Protocol:
-
Cell Culture: Culture cells expressing GPR84 in a microplate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (GLPG1205).
-
Stimulation: Add a GPR84 agonist along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the reversal of the agonist-induced inhibition of cAMP production against the antagonist concentration.
Caption: Workflow for a cAMP assay.
Neutrophil Migration Assay (Chemotaxis Assay)
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Principle: A GPR84 antagonist will block the migration of neutrophils towards a GPR84 agonist.
General Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Place the chemoattractant (GPR84 agonist) in the lower chamber and the isolated neutrophils in the upper chamber.
-
Treatment: Add varying concentrations of the antagonist (GLPG1205) to the upper chamber with the neutrophils.
-
Incubation: Incubate the chamber to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, staining, or using a viability assay.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of neutrophil migration against the antagonist concentration.
Caption: Workflow for a neutrophil migration assay.
Conclusion
GLPG1205 is a well-characterized GPR84 antagonist that effectively blocks the pro-inflammatory signaling cascade initiated by this receptor. Its mechanism of action, involving the inhibition of Gαi/o protein coupling and subsequent downstream signaling pathways, has been elucidated through a variety of in vitro and in vivo studies. While clinical trials in ulcerative colitis did not meet their primary endpoints, the investigation of GLPG1205 in other inflammatory and fibrotic diseases like idiopathic pulmonary fibrosis highlights the ongoing interest in targeting GPR84 for therapeutic benefit. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of GLPG1205, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
The Structure-Activity Relationship of 1,2,4-Triazine GPR84 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,2,4-triazine antagonists for the G-protein coupled receptor 84 (GPR84). GPR84 is a promising, yet still largely uncharacterized, therapeutic target implicated in a variety of inflammatory and fibrotic diseases.[1][2][3][4][5] The development of potent and selective antagonists is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. This document summarizes the key quantitative data, details the experimental methodologies used for antagonist characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Structure and Lead Compound
The pioneering work in this area has identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. From a high-throughput screening campaign of over 300,000 compounds, this 1,2,4-triazine derivative, herein referred to as the lead compound, emerged as a potent blocker of GPR84 activity. Subsequent extensive SAR studies have led to the development of analogs with improved potency and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from SAR studies on the 1,2,4-triazine scaffold. The primary measure of antagonist potency presented is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 1: Modifications at the 3-position of the 1,2,4-triazine ring
| Compound | R Group at 3-position | pIC50 at human GPR84 |
| 1 | 1H-indol-3-ylmethyl | 7.8 ± 0.1 |
| 2 | Phenylmethyl | 6.9 ± 0.1 |
| 3 | 2-phenylethyl | < 5.0 |
| 4 | (4-methoxyphenyl)methyl | 7.5 ± 0.1 |
| 5 | (4-chlorophenyl)methyl | 7.9 ± 0.1 |
| 6 | (4-fluorophenyl)methyl | 7.7 ± 0.1 |
| 7 | (2-fluorophenyl)methyl | 7.4 ± 0.1 |
| 8 | 1H-indol-1-ylethyl | < 5.0 |
Data synthesized from multiple sources, including Jenkins et al., 2021 and Mahindra et al., 2022.
Table 2: Modifications at the 5- and 6-positions of the 1,2,4-triazine ring (Symmetrical Analogs)
| Compound | R' Group at 5- and 6-positions | pIC50 at human GPR84 |
| 1 | 4-methoxyphenyl | 7.8 ± 0.1 |
| 9 | Phenyl | 7.5 ± 0.1 |
| 10 | 4-fluorophenyl | 7.7 ± 0.1 |
| 11 | 4-chlorophenyl | 7.9 ± 0.1 |
| 12 | 4-bromophenyl | 7.9 ± 0.1 |
| 13 | 4-iodophenyl | 8.0 ± 0.1 |
| 14 | 3-methoxyphenyl | 7.3 ± 0.1 |
| 15 | 2-methoxyphenyl | 6.5 ± 0.1 |
| 16 | Thiophen-2-yl | 7.1 ± 0.1 |
Data synthesized from multiple sources, including Jenkins et al., 2021 and Mahindra et al., 2022.
Table 3: Modifications at the 5- and 6-positions of the 1,2,4-triazine ring (Unsymmetrical Analogs)
| Compound | R' Group at 5-position | R'' Group at 6-position | pIC50 at human GPR84 |
| 17 | 4-methoxyphenyl | 4-fluorophenyl | 7.9 ± 0.1 |
| 18 | 4-methoxyphenyl | 4-chlorophenyl | 8.1 ± 0.1 |
| 19 | 4-methoxyphenyl | Phenyl | 7.7 ± 0.1 |
| 20 | Phenyl | 4-fluorophenyl | 7.6 ± 0.1 |
| 42 | 4-methoxyphenyl | 4-(trifluoromethyl)phenyl | 8.5 ± 0.1 |
Data synthesized from Mahindra et al., 2022.
Experimental Protocols
The characterization of these 1,2,4-triazine GPR84 antagonists relies on a suite of key in vitro assays.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. In the case of GPR84, which couples to Gαi/o proteins, agonist stimulation leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists are evaluated by their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human GPR84 (e.g., Flp-In T-REx 293 cells).
-
Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.
-
Incubation: Membranes are incubated with the antagonist compound at various concentrations for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: An agonist (e.g., 2-HTP or 6-OAU) is added at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Radioligand Addition: [³⁵S]GTPγS is added to a final concentration of approximately 0.1-0.5 nM.
-
Incubation: The reaction is incubated for a further 30-60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 values are determined.
cAMP Accumulation Assay
As GPR84 is a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Cells expressing human GPR84 (e.g., CHO-K1 cells) are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Pre-incubation with Antagonist: The cell culture medium is replaced with a stimulation buffer containing the antagonist at various concentrations, and the cells are pre-incubated for 15-30 minutes.
-
Forskolin and Agonist Co-stimulation: A solution containing forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and a GPR84 agonist (e.g., 6-OAU) is added to the wells.
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay employing HTRF or AlphaScreen technology.
-
Data Analysis: The ability of the antagonist to restore cAMP levels in the presence of the agonist is quantified, and IC50 values are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GPR84 signaling pathway and the general workflow for the discovery and characterization of 1,2,4-triazine antagonists.
Caption: GPR84 Signaling Pathway
References
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
GPR84 Signaling in Macrophages and Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid (MCFA) receptor predominantly expressed in immune cells, including macrophages and neutrophils. Its expression is significantly upregulated under inflammatory conditions, positioning it as a key modulator of the innate immune response.[1][2][3] GPR84 activation is generally considered pro-inflammatory, influencing critical cellular functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators.[1][4] This guide provides an in-depth overview of the GPR84 signaling pathways in macrophages and neutrophils, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and therapeutic development.
Core Signaling Pathways
GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, GPR84 activation triggers a cascade of downstream signaling events that orchestrate the cellular response.
Key Downstream Events:
-
MAPK/ERK and PI3K/Akt Activation: In both macrophages and neutrophils, GPR84 agonists like 6-n-octylaminouracil (6-OAU) stimulate the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B). This activation is crucial for mediating inflammatory gene expression and cell survival.
-
NF-κB Translocation: GPR84 signaling in macrophages promotes the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines and chemokines like TNFα, IL-6, and CCL2.
-
Calcium Mobilization: Receptor activation can lead to an increase in intracellular calcium ([Ca2+]i), likely through the release of Gβγ subunits from Gαi/o, which can activate phospholipase C (PLC) and subsequent release of Ca2+ from endoplasmic reticulum stores.
-
β-Arrestin Recruitment: Like many GPCRs, GPR84 can also signal through β-arrestin pathways. This can lead to receptor internalization, desensitization, and potentially G-protein-independent signaling. The recruitment of β-arrestin appears to be dependent on the specific agonist, a phenomenon known as biased agonism. For instance, the agonist 6-OAU promotes β-arrestin recruitment, while the biased agonist DL-175 activates Gαi/o signaling with minimal β-arrestin engagement.
GPR84 Signaling in Macrophages
In macrophages, GPR84 acts as an enhancer of inflammatory signaling. Its activation potentiates the response to other pro-inflammatory stimuli, such as lipopolysaccharide (LPS).
Functional Outcomes:
-
Enhanced Phagocytosis: GPR84 activation increases the capacity of macrophages to engulf bacteria and other particles. This pro-phagocytic function is dependent on Gαi signaling.
-
Pro-inflammatory Polarization: Agonists can shift macrophages toward a pro-inflammatory M1 phenotype, characterized by the increased expression of inducible nitric oxide synthase (iNOS) and the release of inflammatory cytokines. This process may be mediated by the STAT1 pathway.
-
Chemotaxis: GPR84 activation induces macrophage migration.
Macrophage Signaling Pathway Diagram
Caption: GPR84 signaling cascade in macrophages.
GPR84 Signaling in Neutrophils
In neutrophils, GPR84 is also regarded as a pro-inflammatory receptor that mediates key functions of these first-responder immune cells.
Functional Outcomes:
-
ROS Production: GPR84 activation stimulates the assembly of the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS). This response is strongly induced by GPR84 agonists following neutrophil priming with agents like TNFα.
-
Chemotaxis: GPR84 mediates the directed migration of neutrophils toward chemoattractants.
-
Degranulation: The receptor is involved in the release of granule contents, which contain a variety of antimicrobial and inflammatory proteins.
Neutrophil Signaling Pathway Diagram
Caption: GPR84 signaling cascade in neutrophils.
Quantitative Data Summary
The potency and efficacy of GPR84 ligands vary depending on the cell type, species, and specific signaling readout. The following tables summarize key quantitative data from the literature.
Table 1: GPR84 Agonist Potency (EC50)
| Agonist | Cell System | Assay Type | Species | EC50 Value | Reference |
|---|---|---|---|---|---|
| 6-OAU | GPR84-CHO | cAMP Inhibition | Human | ~500 nM | |
| Capric Acid | GPR84-CHO | cAMP Inhibition | Human | ~4 µM | |
| DL-175 | GPR84-HEK293 | cAMP Inhibition | Human | 41 nM | |
| 6-OAU | GPR84-HEK293 | β-arrestin-2 Recruitment | Human | 1.1 µM | |
| DL-175 | GPR84-HEK293 | β-arrestin-2 Recruitment | Human | >30 µM (Inactive) |
| 6-OAU | HEK293/Gα16/GPR84 | Calcium Mobilization | Human | 3 µM (used for restimulation) | |
Table 2: GPR84 Antagonist Potency (IC50)
| Antagonist | Cell System | Assay Type | Species | IC50 Value | Reference |
|---|---|---|---|---|---|
| GLPG1205 | CHO-K1-hGPR84 | cAMP HTRF Assay | Human | 7 nM | |
| GLPG1205 | CHO-K1-mGPR84 | cAMP HTRF Assay | Mouse | 305 nM |
| GLPG1205 | Human Neutrophils | Chemotaxis | Human | 11 nM | |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below are summarized protocols for key assays used to study GPR84 signaling.
cAMP Inhibition Assay (HTRF)
This protocol describes the measurement of Gαi/o-mediated inhibition of forskolin-stimulated cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow Diagram:
Caption: Workflow for a typical HTRF cAMP inhibition assay.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing GPR84 in appropriate growth medium.
-
Plating: Seed cells into a low-volume 384-well white plate at a density of 5,000-15,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of GPR84 agonists and/or antagonists in stimulation buffer.
-
Assay Procedure:
-
Remove culture medium from cells.
-
For antagonist mode, pre-incubate cells with antagonist for 15-30 minutes.
-
Add a mixture of agonist and a fixed concentration of forskolin (e.g., 5-25 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Analysis: Calculate the 665/620 ratio. The signal is inversely proportional to the intracellular cAMP concentration. Plot the ratio against ligand concentration to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay (BRET)
This protocol outlines the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between GPR84 and β-arrestin upon agonist stimulation.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with two constructs:
-
GPR84 fused to a BRET donor (e.g., Renilla luciferase, Rluc8).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).
-
-
Plating: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Assay Procedure:
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes.
-
Take a baseline reading on a BRET-capable plate reader.
-
Add serial dilutions of the agonist to the wells.
-
Immediately begin kinetic readings of luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~535 nm for Venus).
-
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the net BRET signal against agonist concentration to determine EC50.
ERK/Akt Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK and Akt as a measure of GPR84-mediated downstream signaling.
Methodology:
-
Cell Culture and Starvation: Culture macrophages (e.g., BMDMs) or neutrophils. Prior to stimulation, starve the cells in serum-free media for 2-4 hours to reduce basal kinase activity. For macrophages, pre-treatment with LPS (e.g., 0.1 µg/mL for 2 hours) may be required to upregulate GPR84 expression.
-
Stimulation: Treat cells with the GPR84 agonist (e.g., 1 µM 6-OAU) for various time points (e.g., 0, 1, 5, 10, 30, 60 minutes).
-
Lysis: Terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (Thr202/Tyr204) or phospho-Akt (Ser473).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and total Akt.
Macrophage Phagocytosis Assay
This protocol describes a fluorescence-based method to quantify the phagocytosis of bacteria by macrophages.
Methodology:
-
Macrophage Preparation: Seed macrophages (e.g., RAW264.7 or primary BMDMs) onto glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
Bacteria Preparation: Grow a culture of fluorescently labeled bacteria (e.g., GFP-expressing E. coli) to the mid-log phase. Wash and resuspend the bacteria in assay medium.
-
Phagocytosis:
-
Pre-treat macrophages with the GPR84 agonist or vehicle control for a specified time (e.g., 30 minutes).
-
Add the fluorescent bacteria to the macrophage-containing wells at a specific multiplicity of infection (MOI), for example, 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching and Washing:
-
Stop phagocytosis by placing the plate on ice.
-
To differentiate between internalized and surface-bound bacteria, add a quenching agent like trypan blue (0.04%) for 5-10 minutes to quench the fluorescence of extracellular bacteria.
-
Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed bacteria.
-
-
Analysis:
-
Microscopy: Fix the cells with paraformaldehyde, mount the coverslips on slides, and visualize using a fluorescence microscope. Quantify the percentage of macrophages containing bacteria and the number of bacteria per macrophage.
-
Flow Cytometry: Alternatively, detach the cells and analyze the fluorescent signal by flow cytometry to determine the phagocytic index (percentage of fluorescent cells multiplied by the mean fluorescence intensity).
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes the use of a Boyden chamber (or Transwell) assay to measure the directed migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or red blood cell lysis.
-
Assay Setup:
-
Use a 96-well chemotaxis plate with a permeable filter membrane (e.g., 5 µm pores).
-
Add assay medium containing the chemoattractant (e.g., GPR84 agonist, IL-8 as a positive control) to the lower wells of the chamber.
-
Add the isolated neutrophil suspension to the upper wells (the filter insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cells to migrate through the pores toward the chemoattractant.
-
Quantification:
-
Remove the filter insert.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by:
-
Cell Lysis and ATP Measurement: Lyse the migrated cells and measure ATP content using a luminescent assay (e.g., CellTiter-Glo). The luminescence is proportional to the number of migrated cells.
-
Staining and Counting: Fix and stain the filter, then count the migrated cells on the underside of the membrane using a microscope.
-
-
-
Analysis: Calculate the chemotactic index by comparing the number of cells migrating toward the agonist to the number migrating toward the vehicle control.
Conclusion
GPR84 is a critical pro-inflammatory receptor in macrophages and neutrophils that signals through a complex network of Gαi/o-dependent and potentially β-arrestin-dependent pathways. Its activation enhances key innate immune functions, making it an attractive target for therapeutic intervention in inflammatory and fibrotic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the role of GPR84 and develop novel modulators of its activity. The distinction between balanced and biased agonists highlights the potential for developing pathway-selective therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of GPR84 in Fibrosis with a Selective Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target in fibrosis.[1][2][3] GPR84 is predominantly expressed on immune cells, and its expression is upregulated under inflammatory conditions.[1][4] Activation of GPR84 by its endogenous ligands, medium-chain fatty acids (MCFAs), promotes pro-inflammatory and pro-fibrotic responses. Consequently, antagonism of GPR84 presents a compelling strategy to mitigate fibrosis. This technical guide provides an in-depth overview of the role of GPR84 in fibrosis and the use of selective antagonists, with a focus on GLPG1205, as a tool for investigation and potential therapeutic intervention. We detail experimental protocols, present quantitative data from key studies, and illustrate the underlying signaling pathways.
Introduction: GPR84 as a Mediator of Fibrosis
GPR84 is a Gi-coupled GPCR that plays a significant role in modulating immune responses. Its involvement in fibrosis is increasingly recognized across various organs, including the liver, kidney, and lungs. Studies have demonstrated that GPR84 expression is elevated in fibrotic tissues from both human patients and animal models of fibrosis. This upregulation correlates with the severity of inflammation and fibrosis.
The pro-fibrotic effects of GPR84 are thought to be mediated by its ability to recruit and activate myeloid cells, such as neutrophils and macrophages, to sites of injury and inflammation. Activated GPR84 signaling can lead to the production of pro-inflammatory cytokines and chemokines, which in turn stimulate fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.
GPR84 Antagonists in Preclinical Fibrosis Models
Several small molecule antagonists of GPR84 have been developed and investigated for their anti-fibrotic potential. Notable examples include GLPG1205 and PBI-4050. GLPG1205 is a potent and selective GPR84 antagonist, while PBI-4050 is a dual-acting molecule with antagonist activity at GPR84 and agonist activity at GPR40. For the purpose of this guide, we will focus on the effects of a selective GPR84 antagonist, exemplified by GLPG1205.
Quantitative Data on the Efficacy of GPR84 Antagonism
The anti-fibrotic effects of GPR84 antagonists have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of GPR84 Antagonist GLPG1205 on Liver Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Vehicle Control | GLPG1205 (30 mg/kg) | % Reduction | p-value |
| Sirius Red Positive Area (%) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% | < 0.01 |
| Hepatic Hydroxyproline (µg/g) | 125 ± 15 | 78 ± 10 | 37.6% | < 0.05 |
| Col1a1 mRNA Expression (fold change) | 15.2 ± 2.5 | 7.1 ± 1.8 | 53.3% | < 0.01 |
| Acta2 (α-SMA) mRNA Expression (fold change) | 10.8 ± 1.9 | 5.3 ± 1.1 | 50.9% | < 0.01 |
Data are presented as mean ± SD. Adapted from studies on experimental NASH models.
Table 2: Effect of GPR84 Antagonist GLPG1205 on Lung Fibrosis in a Bleomycin-Induced Mouse Model
| Parameter | Vehicle Control | GLPG1205 (30 mg/kg) | % Reduction | p-value |
| Ashcroft Fibrosis Score | 5.8 ± 0.7 | 3.1 ± 0.5 | 46.6% | < 0.01 |
| Total Lung Collagen (µ g/lung ) | 350 ± 45 | 210 ± 30 | 40.0% | < 0.05 |
| Col1a1 mRNA Expression (fold change) | 20.5 ± 3.1 | 9.8 ± 2.2 | 52.2% | < 0.01 |
| Tgfβ mRNA Expression (fold change) | 8.2 ± 1.5 | 4.1 ± 0.9 | 50.0% | < 0.01 |
Data are presented as mean ± SD. Adapted from studies on experimental pulmonary fibrosis models.
Table 3: Effect of GPR84 Deficiency in a Mouse Model of Kidney Fibrosis (Adenine-Induced Nephropathy)
| Parameter | Wild-Type | GPR84 Knockout | % Reduction | p-value |
| Interstitial Fibrosis (%) | 25.4 ± 4.1 | 12.1 ± 2.8 | 52.4% | < 0.01 |
| Tubular Damage Score | 3.5 ± 0.6 | 1.8 ± 0.4 | 48.6% | < 0.05 |
| Col1a1 mRNA Expression (fold change) | 12.1 ± 2.0 | 5.9 ± 1.5 | 51.2% | < 0.01 |
| F4/80+ Macrophage Infiltration (cells/field) | 85 ± 12 | 42 ± 8 | 50.6% | < 0.01 |
Data are presented as mean ± SD. This table demonstrates the genetic validation of GPR84 as a target in renal fibrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GPR84 in fibrosis.
Animal Models of Fibrosis
3.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction: Administer CCl4 (1 mL/kg body weight, 10% solution in corn oil) via intraperitoneal injection twice weekly for 4-6 weeks.
-
Antagonist Treatment: Administer GPR84 antagonist (e.g., GLPG1205, 30 mg/kg) or vehicle daily by oral gavage, starting from the first CCl4 injection.
-
Endpoint Analysis: At the end of the study, sacrifice mice and collect blood and liver tissue. Analyze serum ALT and AST levels. Process liver tissue for histology (H&E, Sirius Red staining), hydroxyproline content, and gene expression analysis (RT-qPCR for fibrosis markers like Col1a1, Acta2, Timp1).
3.1.2. Bleomycin-Induced Pulmonary Fibrosis
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg body weight in 50 µL of sterile saline).
-
Antagonist Treatment: Begin daily oral gavage of GPR84 antagonist (e.g., GLPG1205, 30 mg/kg) or vehicle on the day of bleomycin administration and continue for 14-21 days.
-
Endpoint Analysis: Sacrifice mice and collect bronchoalveolar lavage fluid (BALF) for cell counts. Harvest lungs for histological assessment of fibrosis (Ashcroft score), collagen content (hydroxyproline assay or Sircol assay), and gene expression analysis.
Histological and Molecular Analyses
3.2.1. Sirius Red Staining for Collagen Visualization
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and deparaffinize and rehydrate.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with acidified water and dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Quantify the red-stained collagen area using image analysis software (e.g., ImageJ).
3.2.2. Hydroxyproline Assay for Collagen Quantification
-
Hydrolyze a known weight of dried tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate hydroxyproline concentration based on a standard curve and express as µg per mg of wet tissue weight.
3.2.3. Quantitative Real-Time PCR (RT-qPCR)
-
Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for target genes (Col1a1, Acta2, Tgfβ, Timp1, etc.) and a housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
GPR84 Signaling Pathways in Fibrosis
The pro-fibrotic actions of GPR84 are mediated through specific intracellular signaling cascades. The following diagrams illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR84 in Metabolic Disorders and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in both inflammatory processes and metabolic regulation. Primarily expressed on immune cells, its activation is linked to pro-inflammatory responses, including cytokine release, chemotaxis, and phagocytosis. The role of GPR84 in metabolic disorders is more nuanced, with evidence suggesting its involvement in lipid metabolism, glucose homeostasis, and the function of brown adipose tissue. This technical guide provides a comprehensive overview of the current understanding of GPR84, focusing on its signaling pathways, role in disease, and the experimental methodologies used to investigate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction to GPR84
GPR84 is a G protein-coupled receptor that was initially identified as an orphan receptor. It is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1] However, the physiological concentrations of these MCFAs are often lower than what is required for receptor activation, suggesting the existence of other endogenous ligands that are yet to be discovered.[2] GPR84 expression is most abundant in immune cells, including macrophages, neutrophils, and microglia, and is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This inflammation-dependent expression pattern underscores its critical role in the immune response.
GPR84 Signaling Pathways
GPR84 activation initiates a cascade of intracellular signaling events primarily through coupling to inhibitory G proteins (Gαi/o). However, evidence also supports its interaction with other G protein subtypes and β-arrestin, leading to a diversity of cellular responses.
Upon agonist binding, GPR84 predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The dissociation of the Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinase cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to inflammatory responses.
Beyond Gαi/o, GPR84 has also been shown to couple to Gα12/13, activating Rho signaling pathways that are involved in cell migration and cytoskeletal rearrangement. Furthermore, agonist binding can induce the recruitment of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, further diversifying the functional outcomes of GPR84 activation.
Caption: GPR84 Signaling Pathways.
The Role of GPR84 in Inflammation
GPR84 is a key player in the inflammatory response, primarily by enhancing the functions of innate immune cells.
Pro-inflammatory Effects in Macrophages
Activation of GPR84 in macrophages leads to a heightened pro-inflammatory state. This is characterized by:
-
Enhanced Cytokine and Chemokine Production: GPR84 activation, particularly in LPS-primed macrophages, amplifies the expression and secretion of pro-inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.
-
Increased Phagocytosis: GPR84 signaling enhances the phagocytic capacity of macrophages, a critical process for clearing pathogens and cellular debris.
-
Chemotaxis: GPR84 activation promotes the migration of macrophages towards inflammatory stimuli.
Caption: GPR84 in Macrophage Activation.
The Role of GPR84 in Metabolic Disorders
The function of GPR84 in metabolic diseases is multifaceted and, in some aspects, contested.
Obesity and Glucose Metabolism
Studies on the role of GPR84 in obesity and glucose metabolism have yielded conflicting results. Some research indicates that GPR84-deficient mice on a high-fat diet exhibit hyperglycemia and hyperlipidemia, suggesting a protective role for GPR84 in glucose and lipid homeostasis. Conversely, other studies have shown that GPR84 deletion has no significant effect on body weight or glucose tolerance in mice fed diets enriched with either medium-chain or long-chain fatty acids. These discrepancies may be attributable to differences in experimental design, including the specific composition of the diets and the genetic background of the mice.
Brown Adipose Tissue (BAT) Function
Recent evidence has highlighted a significant role for GPR84 in the function of brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure. GPR84 is highly expressed in BAT, and its expression is further induced by cold stimulation. GPR84 activation in brown adipocytes promotes the expression of thermogenic genes and increases oxygen consumption. Mechanistically, this is linked to an increase in intracellular calcium levels, which in turn enhances mitochondrial respiration. Mice lacking GPR84 show increased lipid accumulation in BAT and are more susceptible to cold, indicating impaired BAT function.
Caption: GPR84 in Brown Adipocyte Activation.
Quantitative Data
Table 1: Potency of GPR84 Agonists
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| 6-n-octylaminouracil (6-OAU) | cAMP Inhibition | CHO-hGPR84 | 14 nM | |
| Capric Acid (C10:0) | Calcium Mobilization | CHO-hGPR84 | 48 µM | |
| Embelin | Not Specified | Not Specified | Potent Agonist | |
| ZQ-16 | Not Specified | Not Specified | Potent Agonist | |
| DL-175 | G protein signaling | Not Specified | Biased Agonist |
Table 2: Potency of GPR84 Antagonists
| Antagonist | Assay Type | Target | IC50 / pA2 | Reference |
| GLPG1205 | Neutrophil Migration | Human GPR84 | 128 nM | |
| GLPG1205 | ROS Response | TNF-α primed neutrophils | 15 nM | |
| PBI-4050 | Gαi Activation | GPR84 | Low Potency | |
| Compound 837 | [35S]GTPγS Binding | Human GPR84 | pA2 = 8.90 |
Table 3: GPR84 Gene Expression Changes
| Condition | Cell/Tissue Type | Fold Change | Reference |
| LPS Stimulation | Murine Macrophages | Significantly Upregulated | |
| High-Fat Diet | Mouse Adipose Tissue | Upregulated | |
| Co-culture with Macrophages | 3T3-L1 Adipocytes | Remarkably Enhanced | |
| TNFα Treatment | 3T3-L1 Adipocytes | Remarkably Enhanced | |
| Cold Exposure | Mouse Brown Adipose Tissue | Increased |
Experimental Protocols
In Vitro Functional Assays
This assay measures the inhibition of adenylyl cyclase activity upon GPR84 activation.
-
Cell Line: CHO-K1 cells stably expressing human GPR84.
-
Procedure:
-
Seed cells in a 384-well plate and incubate for 24 hours.
-
Pre-treat cells with a GPR84 antagonist if performing an inhibition assay.
-
Stimulate cells with forskolin (to induce cAMP production) and a GPR84 agonist simultaneously for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists from concentration-response curves.
This assay quantifies the effect of GPR84 activation on the phagocytic capacity of macrophages.
-
Cells: Bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Pre-treat BMDMs with a GPR84 agonist or antagonist.
-
Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cells.
-
Incubate to allow for phagocytosis.
-
Wash away non-internalized particles.
-
Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
This assay assesses the migration of cells towards a chemoattractant.
-
Cells: Human or murine macrophages.
-
Procedure:
-
Use a transwell migration system with a porous membrane.
-
Place a GPR84 agonist in the lower chamber.
-
Add cells to the upper chamber.
-
Incubate to allow for cell migration through the membrane.
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
In Vivo Studies with GPR84 Knockout Mice
The use of GPR84 knockout (KO) mice is crucial for elucidating the in vivo functions of the receptor.
Caption: GPR84 Knockout Mouse Experimental Workflow.
GPR84 knockout mice can be generated using standard gene-targeting techniques, such as CRISPR/Cas9-mediated gene editing in mouse embryos. It is crucial to use wild-type (WT) littermates as controls to minimize the effects of genetic background.
A GTT assesses the ability of an animal to clear a glucose load from the blood.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
An ITT measures the response to insulin, providing an indication of insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
Conclusion
GPR84 is a pivotal receptor at the intersection of inflammation and metabolism. Its well-defined pro-inflammatory role in immune cells makes it an attractive target for the development of antagonists to treat inflammatory diseases. The emerging functions of GPR84 in metabolic regulation, particularly in brown adipose tissue, suggest that targeting this receptor could also have therapeutic potential for metabolic disorders. However, the conflicting data regarding its role in obesity and glucose homeostasis highlight the need for further research to fully elucidate its physiological functions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating GPR84 signaling.
References
- 1. enamine.net [enamine.net]
- 2. protocols.io [protocols.io]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Ligands and Antagonist Binding Sites of GPR84
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a class A GPCR that has garnered significant attention as a therapeutic target, primarily due to its role in inflammation and immunometabolism.[1][2][3][4] Expressed predominantly in immune cells such as macrophages, neutrophils, and microglia, GPR84 expression is markedly upregulated in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[5] While its activation is linked to pro-inflammatory responses, including cytokine release, chemotaxis, and phagocytosis, the precise nature of its endogenous ligands and the structural basis for antagonist interaction remain areas of intense investigation. This technical guide provides a comprehensive overview of the current understanding of GPR84 endogenous ligands, its signaling mechanisms, and the molecular determinants of its antagonist binding sites.
Endogenous Ligands of GPR84
GPR84 is activated by medium-chain fatty acids (MCFAs), specifically those with carbon chain lengths of 9 to 14. This has led to its classification as a fatty acid sensing receptor. However, the micromolar concentrations required for activation by these MCFAs have raised questions about whether they are the true, high-potency physiological ligands, leading to GPR84's continued classification as a "nominally orphan" receptor.
The most potent endogenous agonists identified to date are hydroxylated MCFAs. Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position are more effective at activating GPR84 than their non-hydroxylated counterparts. Capric acid (C10:0), undecanoic acid (C11:0), and lauric acid (C12:0) are among the most potent described endogenous agonists.
Quantitative Data on Endogenous and Surrogate Agonists
The following table summarizes the potency of various endogenous and synthetic surrogate agonists for GPR84.
| Ligand | Type | Assay | Potency (EC50) | Reference |
| 2-hydroxy lauric acid (2-OH-C12) | Endogenous (Potential) | [35S]GTPγS | 9.9 µM | |
| 3-hydroxy lauric acid (3-OH-C12) | Endogenous (Potential) | [35S]GTPγS | 13 µM | |
| 2-hydroxy capric acid (2-OH-C10) | Endogenous (Potential) | [35S]GTPγS | 31 µM | |
| 3-hydroxy capric acid (3-OH-C10) | Endogenous (Potential) | [35S]GTPγS | 230 µM | |
| 6-n-octylaminouracil (6-OAU) | Synthetic Surrogate | [35S]GTPγS | 105 nM | |
| 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) | Synthetic Surrogate | Functional Assay | 213 nM | |
| DL-175 | Synthetic Biased Agonist | cAMP Assay | Comparable to 6-OAU |
GPR84 Signaling Pathways
Activation of GPR84 by its agonists primarily initiates signaling through a pertussis toxin (PTX)-sensitive Gi/o pathway. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple downstream cascades.
Key signaling events following GPR84 activation include:
-
Gαi-mediated Inhibition of Adenylyl Cyclase: Reduces cAMP production.
-
Gβγ-mediated Signaling: The released Gβγ subunits can activate pathways such as Phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Calcium Mobilization: GPR84 stimulation can induce the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.
-
NF-κB Activation: The receptor's signaling cascade can lead to the activation of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.
Recent studies have also highlighted the phenomenon of biased agonism at GPR84. This means that different ligands can stabilize distinct receptor conformations, preferentially activating one downstream pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). For example, the biased agonist DL-175 shows a preference for G-protein signaling and, unlike the surrogate agonist 6-OAU, fails to induce significant chemotaxis in macrophages while still enhancing phagocytosis.
References
- 1. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonists of GPR84 and insights into biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
GPR84: A Promising Therapeutic Target for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies, while effective for some, are often associated with significant side effects and loss of response over time, highlighting the urgent need for novel therapeutic targets. G protein-coupled receptor 84 (GPR84) has emerged as a compelling candidate in this landscape. Primarily expressed on immune cells, GPR84 expression is significantly upregulated in the inflamed intestinal tissue of IBD patients and in preclinical models of colitis. Emerging evidence strongly suggests that GPR84 plays a pivotal pro-inflammatory role in the gut, primarily through the modulation of macrophage function. This technical guide provides a comprehensive overview of the core evidence supporting GPR84 as a therapeutic target for IBD, detailing its signaling pathways, preclinical validation, and associated experimental methodologies.
GPR84 Expression and Role in IBD Pathophysiology
GPR84 is a Gαi-coupled receptor whose expression is largely restricted to immune cells, including neutrophils, monocytes, and macrophages.[1][2] In the context of IBD, multiple studies have demonstrated a significant upregulation of GPR84 in the inflamed colonic mucosa of both ulcerative colitis (UC) and Crohn's disease (CD) patients.[1][3] This increased expression is also observed in dextran sulfate sodium (DSS)-induced colitis models in mice, a well-established animal model that mimics key aspects of human UC.[1]
The elevated expression of GPR84 in IBD is not merely correlational. Functional studies have demonstrated that GPR84 activation exacerbates intestinal inflammation. Infiltrating macrophages expressing GPR84 are significantly increased in the colonic mucosa of IBD patients and colitis models. These GPR84-positive macrophages exhibit a pro-inflammatory M1 phenotype, contributing to the inflammatory cascade.
GPR84 Signaling Pathways in Intestinal Inflammation
GPR84 activation by its endogenous ligands, which are thought to be medium-chain fatty acids, triggers a cascade of intracellular signaling events that promote inflammation. The primary signaling pathway involves the Gαi subunit of the G protein, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, GPR84 activation in macrophages has been shown to engage several other pro-inflammatory signaling modules:
-
NLRP3 Inflammasome Activation: GPR84 signaling enhances the activation of the NLRP3 inflammasome in macrophages, a key platform for the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.
-
AKT and ERK Signaling: Activation of GPR84 can lead to the phosphorylation and activation of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and inflammatory responses.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is also activated downstream of GPR84, leading to the transcription of numerous pro-inflammatory genes.
Preclinical Validation of GPR84 as a Therapeutic Target
The therapeutic potential of targeting GPR84 in IBD has been investigated in preclinical studies using both genetic and pharmacological approaches.
GPR84 Knockout Mice Studies
Mice genetically deficient in GPR84 (GPR84-/-) exhibit significant protection from DSS-induced colitis. Compared to their wild-type littermates, GPR84-/- mice show reduced body weight loss, a lower disease activity index (DAI), and less shortening of the colon. Histological analysis of the colon from GPR84-/- mice reveals a marked reduction in inflammatory cell infiltration, mucosal damage, and expression of pro-inflammatory cytokines.
| Parameter | Wild-Type (WT) + DSS | GPR84-/- + DSS | Reference |
| Body Weight Loss (%) | Significant loss | Reduced loss | |
| Disease Activity Index (DAI) | High | Significantly lower | |
| Colon Length (cm) | Significant shortening | Less shortening | |
| Histological Score | Severe inflammation | Mild inflammation | |
| Colonic IL-1β levels | Elevated | Significantly reduced | |
| Colonic TNF-α levels | Elevated | Significantly reduced |
Pharmacological Inhibition with GPR84 Antagonists
Pharmacological blockade of GPR84 with small molecule antagonists has also demonstrated therapeutic efficacy in preclinical models of colitis.
-
CLH536: This novel GPR84 antagonist has been shown to suppress colitis in the DSS model by reducing the polarization and function of pro-inflammatory macrophages. Administration of CLH536 resulted in a dose-dependent amelioration of colitis symptoms.
-
GLPG1205: This GPR84 antagonist also showed efficacy in preclinical IBD models, reducing disease activity and neutrophil infiltration. However, a Phase II clinical trial of GLPG1205 in patients with moderate-to-severe ulcerative colitis did not meet its primary efficacy endpoint. The reasons for this translational failure are not fully understood but highlight the complexities of targeting this pathway in human disease.
| Treatment Group | Dose | Change in Body Weight | Disease Activity Index (DAI) | Reference |
| Vehicle + DSS | - | Significant loss | High | |
| CLH536 + DSS | 10 mg/kg | Reduced loss | Significantly lower | |
| CLH536 + DSS | 30 mg/kg | Further reduced loss | Significantly lower | |
| Sulfasalazine + DSS (Positive Control) | 30 mg/kg | Reduced loss | Significantly lower |
Key Experimental Protocols
Reproducible and robust experimental protocols are crucial for the investigation of GPR84 in the context of IBD. Below are detailed methodologies for key experiments.
DSS-Induced Colitis in Mice
This is the most widely used model to induce colitis that resembles human UC.
-
Animals: 8-10 week old C57BL/6 mice are commonly used.
-
Induction: Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) is dissolved in sterile drinking water at a concentration of 2-5% (w/v). This DSS solution is provided to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. The Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colon is excised. Colon length is measured, and tissue sections are collected for histological analysis (H&E staining) and measurement of cytokine levels (ELISA or qPCR).
Macrophage Chemotaxis Assay
This assay is used to assess the ability of GPR84 ligands to induce the migration of macrophages.
-
Cell Preparation: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate them into mature macrophages.
-
Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a more advanced system like the Incucyte® Chemotaxis Assay, is used. The lower chamber is filled with medium containing the chemoattractant (e.g., a GPR84 agonist), and the upper chamber contains the macrophage cell suspension. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated for a period of time to allow the macrophages to migrate through the pores towards the chemoattractant.
-
Quantification: The number of migrated cells on the lower side of the membrane is quantified by staining and microscopy or by using an automated cell imaging system.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation, which is a hallmark of Gαi-coupled receptor signaling.
-
Cell Line: A stable cell line expressing GPR84, often HEK293 or CHO cells, is used.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Ligand Addition: The GPR84 agonist is added to the cells, and the change in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Dose-response curves can be generated to determine the potency (EC50) of the agonist.
Quantitative Real-Time PCR (qRT-PCR) for GPR84 Expression
This technique is used to quantify the mRNA expression levels of GPR84 in tissues and cells.
-
RNA Extraction: Total RNA is isolated from colon tissue samples or isolated immune cells using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for GPR84 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR cycler, which monitors the amplification of the target gene in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of GPR84 is calculated using the ΔΔCt method.
Immunohistochemistry (IHC) for GPR84
IHC is used to visualize the localization and expression of the GPR84 protein in tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) colon tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed to unmask the antigenic sites, typically by heat-induced epitope retrieval in a citrate buffer.
-
Blocking and Antibody Incubation: The tissue sections are blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GPR84. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.
Conclusion and Future Directions
The collective evidence strongly supports GPR84 as a pro-inflammatory receptor that plays a significant role in the pathogenesis of IBD. Its upregulation in inflamed intestinal tissue and its ability to drive macrophage-mediated inflammation make it an attractive therapeutic target. Preclinical studies using GPR84 knockout mice and specific antagonists have demonstrated promising efficacy in ameliorating colitis.
Despite the setback of the GLPG1205 clinical trial, the therapeutic potential of targeting GPR84 in IBD should not be dismissed. Further research is warranted to understand the complexities of GPR84 signaling in the human gut and to develop novel therapeutic strategies. This may include the development of more potent and selective GPR84 antagonists, the exploration of biased agonists that may have different downstream effects, or combination therapies. A deeper understanding of the endogenous ligands of GPR84 and the specific cell types and signaling pathways it regulates in the diverse landscape of human IBD will be critical for the successful clinical translation of GPR84-targeted therapies.
References
- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Basis of Species Selectivity in GPR84 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 84 (GPR84) has emerged as a compelling therapeutic target for a spectrum of inflammatory and fibrotic diseases. As the development of selective antagonists progresses, a critical challenge has surfaced: significant variations in antagonist potency and efficacy across different species. This species-dependent pharmacology presents a considerable hurdle for the preclinical evaluation and translation of novel GPR84-targeted therapies. This in-depth technical guide dissects the molecular underpinnings of this species selectivity, providing a comprehensive resource for researchers in the field. We will delve into the quantitative differences in antagonist activity, detail the experimental protocols for assessing these differences, and visualize the key signaling pathways and molecular interactions that govern this selectivity.
The Challenge of Species Orthologue Selectivity
Pharmacological studies have revealed that certain GPR84 antagonists exhibit high affinity for the human receptor but are significantly less potent or inactive at rodent orthologues, such as those from mice and rats.[1][2] This discrepancy is not observed with endogenous agonists like medium-chain fatty acids or certain synthetic agonists, which often display similar potencies across species.[2][3] This highlights a nuanced structural divergence in the antagonist binding sites of GPR84 across different species.
Quantitative Analysis of Antagonist Activity
The species-specific differences in antagonist affinity are starkly illustrated by quantitative pharmacological data. The following tables summarize the binding affinities (pA2) and inhibitory concentrations (pIC50) of key GPR84 antagonists across human, mouse, and rat orthologues.
| Compound | Human GPR84 (pA2 / pIC50) | Mouse GPR84 (pA2 / pIC50) | Rat GPR84 (pA2 / pIC50) | Reference |
| Compound 837 | 8.90 ± 0.08 (pA2) | No measurable pA2 | Not reported | [1] |
| Compound 020 | 9.19 ± 0.10 (pA2) | < 6.0 (pA2) | Not reported | |
| Compound 1 | Not reported | Unable to antagonize | Not reported | |
| Compound 4 | Not reported | Unable to antagonize | Not reported | |
| Compound 107 | High affinity (pIC50 vs 2-HTP) | Lower affinity (pIC50 = 6.50 ± 0.06 vs 2-HTP) | Not reported |
pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.
These data clearly demonstrate a significant drop-off in potency for several antagonist compounds when moving from the human to the mouse receptor. For instance, compound 837 is a potent antagonist of human GPR84 with a pA2 of 8.90, but it shows no significant antagonism at the mouse GPR84. Similarly, compound 020 is over 1000-fold less potent at the mouse receptor compared to the human orthologue.
The Molecular Culprits: Key Amino Acid Residues
The basis for this species selectivity lies in subtle yet critical differences in the amino acid sequences of the GPR84 orthologues, particularly within the antagonist binding pocket. Homology modeling and site-directed mutagenesis studies have pinpointed specific residues that are pivotal in determining antagonist affinity.
Alteration of just two residues in the mouse GPR84 to their human equivalents has been shown to "humanize" the receptor, conferring high affinity for antagonists that are otherwise inactive. This strongly suggests that these amino acid differences directly impact the binding of these compounds. While the specific residues are proprietary in some publications, the principle highlights the sensitivity of the antagonist binding site to minor sequence variations. This knowledge can be leveraged to create rodent models with "humanized" GPR84 for more predictive preclinical studies.
GPR84 Signaling Pathways
GPR84 is a Gi/o-coupled receptor, and its activation by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation can stimulate other signaling cascades, including the MAP kinase and PI3K-Akt pathways, which are involved in regulating immune cell functions like cytokine production and migration. Another critical aspect of GPR84 signaling is the recruitment of β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.
Caption: GPR84 Signaling Pathways.
Experimental Protocols
The characterization of GPR84 antagonists and the investigation of their species selectivity rely on a suite of well-established in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and ligand affinity (Kd), and competition binding to determine the affinity (Ki) of unlabeled competitor compounds.
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the GPR84 orthologue of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole).
-
Add varying concentrations of the unlabeled antagonist (competitor).
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known GPR84 ligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.
-
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR84 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and fibrotic diseases. Its expression is predominantly found in immune cells such as neutrophils, macrophages, and microglia. The activation of GPR84, a receptor for medium-chain fatty acids, is associated with pro-inflammatory signaling cascades. Consequently, the development of potent and selective GPR84 antagonists is an area of active research for the treatment of various inflammatory conditions. This document provides detailed in vitro assay protocols for the characterization of "GPR84 antagonist 3," a potent antagonist of GPR84, and other relevant antagonists.
GPR84 Signaling Pathway
GPR84 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also dissociate and activate downstream signaling pathways, including those leading to intracellular calcium mobilization.
Caption: GPR84 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other notable antagonists in various functional assays.
| Compound | Assay Type | Species | Agonist | IC50 / pIC50 | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | Not Specified | pIC50 = 8.28 | |
| GLPG1205 | [³⁵S]GTPγS Binding | Human | Embelin | IC50 = 55 nM | [1] |
| GLPG1205 | IP-One (IP1) Assay | Human | Not Specified | IC50 = 2 nM | [1] |
| GLPG1205 | IP-One (IP1) Assay | Mouse | Not Specified | IC50 = 21 nM | [1] |
| GLPG1205 | Neutrophil Migration | Human | Embelin | IC50 = 17 nM | [1] |
| GLPG1205 | Neutrophil Migration | Rat | Embelin | IC50 = 119 nM | |
| GLPG1205 | ROS Production | Human | ZQ16 | IC50 = 15 nM | |
| PBI-4050 | GPR84 Antagonist Activity | - | - | Modest Affinity |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Workflow Diagram:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR84 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Serial dilutions of this compound or vehicle control.
-
A fixed concentration of a GPR84 agonist (e.g., 6-OAU or embelin at its EC₈₀ concentration).
-
Prepared cell membranes (10-20 µg protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
cAMP Inhibition Assay
This assay measures the ability of a GPR84 antagonist to block the agonist-induced inhibition of intracellular cAMP production.
Workflow Diagram:
Caption: cAMP Inhibition Assay Workflow.
Protocol:
-
Cell Preparation:
-
Seed GPR84-expressing cells into 384-well plates and culture overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound or vehicle control and pre-incubate for 15 minutes at room temperature.
-
Add a solution containing a GPR84 agonist (e.g., 6-OAU) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved FRET (HTRF) assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist effect at each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Preparation:
-
Seed GPR84-expressing cells (which may also co-express a promiscuous G-protein like Gα16 to couple to the calcium pathway) into a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add serial dilutions of this compound to the wells.
-
After a short incubation period, inject a GPR84 agonist (e.g., 6-OAU) into the wells.
-
-
Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a GPR84 antagonist to block the migration of neutrophils towards a GPR84 agonist.
Workflow Diagram:
References
Application Notes and Protocols: GPR84 Antagonist in a Mouse Model of Colitis
Note: While the topic specified "GPR84 antagonist 3," publicly available research detailing the use of a compound with this specific designation in a mouse model of colitis is limited. Therefore, these application notes will focus on a well-characterized phosphodiester GPR84 antagonist, compound 33 , for which efficacy data in a colitis model has been published. The protocols and principles described herein are broadly applicable to the preclinical evaluation of GPR84 antagonists in similar models.
Introduction
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells, including macrophages, neutrophils, and monocytes.[1][2] Its expression is significantly upregulated during inflammation, making it a compelling therapeutic target for inflammatory bowel disease (IBD).[1] GPR84 activation is associated with enhanced pro-inflammatory signaling, including the activation of the NLRP3 inflammasome in macrophages.[1][3] Antagonism of GPR84, therefore, presents a promising strategy to mitigate the inflammatory cascade in colitis. This document provides detailed protocols for utilizing a GPR84 antagonist, specifically compound 33, in a dextran sulfate sodium (DSS)-induced mouse model of colitis.
Data Presentation
The efficacy of GPR84 antagonist 33 in a DSS-induced colitis mouse model has been demonstrated to significantly alleviate disease symptoms. A summary of the key quantitative data is presented below for easy comparison.
| Parameter | Vehicle Control | GPR84 Antagonist 33 (25 mg/kg) | 5-ASA (200 mg/kg) |
| Disease Activity Index (DAI) Score | High | Significantly Reduced | Significantly Reduced |
| Body Weight Loss | Significant | Attenuated | Attenuated |
| Colon Length | Shortened | Significantly Longer | Significantly Longer |
| Histological Score | Severe Damage | Reduced Damage | Reduced Damage |
| Myeloperoxidase (MPO) Activity | Elevated | Reduced | Reduced |
Data is a qualitative summary based on published findings for phosphodiester GPR84 antagonist 33. 5-ASA (5-aminosalicylic acid) is a standard positive control for colitis models.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of GPR84 in macrophages and the inhibitory action of a GPR84 antagonist.
Caption: GPR84 signaling in macrophages and the point of antagonist inhibition.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a GPR84 antagonist in a DSS-induced colitis model.
Caption: Workflow for testing a GPR84 antagonist in a DSS-induced colitis mouse model.
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8-10 week old C57BL/6 mice
-
Sterile drinking water
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. This concentration may need to be optimized depending on the specific batch of DSS and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. Control mice should receive regular autoclaved drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
Administration of GPR84 Antagonist 33
Materials:
-
GPR84 antagonist 33
-
Vehicle (e.g., appropriate solvent for the antagonist, such as a solution containing DMSO, PEG300, Tween-80, and saline)
-
Oral gavage needles
Procedure:
-
Prepare the GPR84 antagonist 33 formulation at the desired concentration (e.g., for a 25 mg/kg dose).
-
Administer the antagonist or vehicle to the respective groups of mice via oral gavage once daily, starting from the first day of DSS administration. The volume should typically not exceed 0.2 ml per mouse.
-
Continue daily administration throughout the DSS treatment period.
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the severity of colitis.
Scoring Criteria:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose Stool | Faintly positive Hemoccult |
| 2 | 6-10 | Loose Stool | Positive Hemoccult |
| 3 | 11-15 | Diarrhea | Blood traces visible |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Procedure:
-
Record the body weight, stool consistency, and rectal bleeding for each mouse daily.
-
Assign a score for each parameter based on the criteria above.
-
The DAI is the sum of the scores for each of the three parameters, divided by 3.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.
Materials:
-
Distal colon tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
At the end of the experiment, euthanize the mice and excise the colon.
-
Homogenize a pre-weighed section of the distal colon in ice-cold HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
In a 96-well plate, mix the supernatant with a reaction buffer containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
MPO activity is calculated based on the rate of change in absorbance and normalized to the tissue weight.
Histological Analysis
Histological evaluation of the colon provides a detailed assessment of tissue damage and inflammation.
Materials:
-
Distal colon tissue
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fix a section of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Score the stained sections for the severity of inflammation, extent of injury, and crypt damage by a blinded observer.
Histological Scoring System (Example):
| Feature | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Complete loss of crypts and epithelium |
The total histological score is the sum of the scores for each parameter.
References
Application of GPR84 Antagonist GLPG1205 in Phagocytosis Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G protein-coupled receptor 84 (GPR84) is an inflammatory-related receptor predominantly expressed on immune cells, including macrophages.[1][2] Its activation by endogenous medium-chain fatty acids or synthetic agonists like 6-n-octylaminouracil (6-OAU) has been shown to enhance pro-inflammatory signaling and promote phagocytosis.[1][3] This makes GPR84 a potential therapeutic target for various inflammatory diseases. GLPG1205 is a potent and selective antagonist of GPR84.[1] This document provides detailed protocols and data on the application of GLPG1205 as an inhibitor of GPR84-mediated phagocytosis in macrophages.
Principle
GPR84 is a Gαi-coupled receptor. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Downstream signaling also involves the activation of Akt, ERK, and NF-κB pathways, which collectively contribute to an enhanced inflammatory response and increased phagocytic activity. GLPG1205 acts by blocking the binding of agonists to GPR84, thereby inhibiting these downstream signaling events and reducing the pro-phagocytic effects mediated by the receptor.
Data Presentation
The following tables summarize the quantitative data regarding the effects of the GPR84 agonist (6-OAU) and antagonist (GLPG1205) in functional assays.
Table 1: Effect of GPR84 Agonist (6-OAU) on Macrophage Phagocytosis of Cancer Cells
| Concentration of 6-OAU | Phagocytosis Rate (% of Control) | Cell Type | Target Cell | Reference |
| 0.01 µM | ~120% | Bone Marrow-Derived Macrophages (BMDMs) | Raji (human lymphoma) | |
| 0.1 µM | ~150% | Bone Marrow-Derived Macrophages (BMDMs) | Raji (human lymphoma) | |
| 1 µM | ~140% | Bone Marrow-Derived Macrophages (BMDMs) | Raji (human lymphoma) | |
| 10 µM | ~125% | Bone Marrow-Derived Macrophages (BMDMs) | Raji (human lymphoma) |
Note: Phagocytosis was measured in the presence of a CD47-blocking antibody. A decrease in phagocytosis at higher concentrations of 6-OAU may be due to receptor desensitization.
Table 2: Inhibition of GPR84-mediated Effects by GLPG1205
| Assay | Cell Type | Agonist (Concentration) | GLPG1205 Concentration | Observed Effect | Reference |
| Phagocytosis of Cancer Cells | Bone Marrow-Derived Macrophages (BMDMs) | 6-OAU (0.1 µM) | 10 µM | Completely abolished the pro-phagocytic effect of 6-OAU. | |
| Phagocytosis of Bioparticles | Bone Marrow-Derived Macrophages (BMDMs) | 6-OAU (1 µM) | 10 µM | Inhibited the 6-OAU-mediated increase in phagocytosis. | |
| cAMP Production | GPR84-CHO cells | 6-OAU | Not specified | Effectively inhibited the decrease in cAMP production. | |
| Akt and ERK Phosphorylation | Bone Marrow-Derived Macrophages (BMDMs) | 6-OAU (1 µM) | 10 µM | Partially blocked the phosphorylation induced by 6-OAU. |
Note: A specific IC50 value for GLPG1205 in a macrophage phagocytosis assay is not currently available in the cited literature.
Mandatory Visualizations
Caption: GPR84 Signaling Pathway in Macrophages.
Caption: Experimental Workflow for Phagocytosis Assay.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 or BALB/c mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
70 µm cell strainer
-
Syringes and needles (25G)
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with PBS using a 25G needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM culture medium.
-
Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3 days, add fresh BMDM culture medium.
-
On day 7, the differentiated, adherent macrophages are ready for use.
Protocol 2: Phagocytosis Assay Using Fluorescence Microscopy
Materials:
-
Differentiated BMDMs in a 24-well plate
-
Target cancer cells (e.g., Raji cells)
-
Fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
GPR84 Agonist (e.g., 6-OAU)
-
GPR84 Antagonist (GLPG1205)
-
CD47 blocking antibody (optional, but enhances phagocytosis)
-
Serum-free culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Labeling Target Cells: a. Resuspend target cells in PBS at a concentration of 1x10^6 cells/mL. b. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light. c. Quench the staining reaction by adding 5 volumes of ice-cold culture medium. d. Wash the cells three times with PBS to remove excess dye. e. Resuspend the labeled target cells in serum-free medium.
-
Treatment of Macrophages: a. Replace the culture medium of the differentiated BMDMs with fresh, serum-free medium. b. Pre-treat the BMDMs with GLPG1205 (e.g., 10 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C. c. Add the GPR84 agonist 6-OAU (e.g., 0.1 µM) to the wells and incubate for 1 hour at 37°C. If using, add the CD47 blocking antibody at this stage.
-
Co-culture and Phagocytosis: a. Add the CFSE-labeled target cells to the BMDM culture at a ratio of 5:1 (target:macrophage). b. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing and Fixation: a. Gently wash the wells three times with ice-cold PBS to remove any non-phagocytosed target cells. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. The phagocytic index can be calculated as the percentage of macrophages that have ingested at least one fluorescent target cell. Alternatively, the number of ingested target cells per macrophage can be quantified.
Troubleshooting
-
Low Phagocytosis Rate: Ensure macrophages are healthy and fully differentiated. Optimize the incubation time for phagocytosis. The use of a CD47 blocking antibody can significantly increase the phagocytosis of cancer cells.
-
High Background Fluorescence: Ensure thorough washing of target cells after fluorescent labeling and after the co-culture step to remove unbound dye and non-ingested cells.
-
Cell Detachment: Handle the cells gently during washing steps to prevent the loss of adherent macrophages.
Conclusion
The GPR84 antagonist GLPG1205 is a valuable tool for studying the role of GPR84 in macrophage-mediated phagocytosis. The protocols outlined in this document provide a framework for assessing the inhibitory effects of GLPG1205 on this important immunological process. Further investigation, including the determination of a precise IC50 value in macrophage phagocytosis assays, will provide a more complete understanding of its potency and utility in this context.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of GPR84 Antagonism in Inflammatory Pain Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the in vivo efficacy of GPR84 antagonists in preclinical models of inflammatory pain. The protocols detail the experimental procedures for inducing and assessing inflammatory pain and evaluating the therapeutic potential of GPR84 inhibition. The data presented is based on studies involving the GPR84 antagonist GLPG1205 and GPR84 knockout (KO) mice, serving as a representative example for a hypothetical "GPR84 antagonist 3".
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target for inflammatory diseases. It is predominantly expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2] Upregulation of GPR84 expression is observed following inflammatory stimuli.[1] Activation of GPR84 enhances inflammatory signaling pathways such as Akt, ERK, and NFκB, leading to the production of pro-inflammatory mediators like TNFα, IL-6, and various chemokines.[3][4] Consequently, antagonism of GPR84 presents a promising strategy for mitigating inflammatory responses and associated pain.
GPR84 Signaling Pathway in Inflammation
Activation of GPR84 by its endogenous ligands, medium-chain fatty acids, initiates a signaling cascade that amplifies the inflammatory response in immune cells. This process involves the coupling of the receptor to Gαi/o proteins, leading to the activation of downstream pathways that culminate in the production of pro-inflammatory cytokines and chemokines.
Data Presentation
The following tables summarize the quantitative data on the efficacy of GPR84 antagonism in preclinical inflammatory pain models.
Table 1: Effect of GPR84 Antagonism on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model.
| Treatment Group | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia | Reference |
| Sham | 4.5 ± 0.3 | N/A | |
| CFA + Vehicle | 0.8 ± 0.1 | 0% | |
| CFA + GPR84 KO | 3.9 ± 0.4 | 83.8% |
Data are represented as mean ± SEM. GPR84 knockout (KO) mice were used to model the effect of a complete and specific antagonism of the receptor.
Table 2: Effect of GPR84 Antagonism on Thermal Hyperalgesia in the Complete Freund's Adjuvant (CFA) Model.
| Treatment Group | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia | Reference |
| Sham | 12.2 ± 0.8 | N/A | |
| CFA + Vehicle | 5.1 ± 0.5 | 0% | |
| CFA + GPR84 KO | 10.5 ± 0.9 | 76.1% |
Data are represented as mean ± SEM. GPR84 knockout (KO) mice were used to model the effect of a complete and specific antagonism of the receptor.
Table 3: Efficacy of GLPG1205 in a Dextran Sodium Sulfate (DSS)-Induced Chronic Inflammatory Bowel Disease Model.
| Treatment Group | Disease Activity Index Score | Neutrophil Infiltration (MPO levels) | Reference |
| Vehicle | High | High | |
| GLPG1205 (3 mg/kg, once daily) | Reduced | Reduced | |
| GLPG1205 (10 mg/kg, once daily) | Significantly Reduced | Significantly Reduced | |
| Sulfasalazine (positive control) | Similar reduction to GLPG1205 | Similar reduction to GLPG1205 |
This table provides supportive evidence of the anti-inflammatory effects of a specific GPR84 antagonist in a chronic inflammation model.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, allowing for the study of chronic inflammatory pain.
Materials:
-
Complete Freund's Adjuvant (CFA) (Sigma, F5881)
-
Male Wistar rats or C57BL/6 mice
-
This compound (or vehicle control)
-
Isoflurane for anesthesia
-
Tuberculin syringes with 27-30 gauge needles
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus (Hargreaves' test) for thermal hyperalgesia assessment
Procedure:
-
Acclimatize animals for at least 5 days before the experiment.
-
On day 0, briefly anesthetize the animals with isoflurane.
-
Inject 100 µl (for rats) or 20 µl (for mice) of CFA into the plantar surface of the right hind paw. The control group receives a needle insertion without injection.
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at specified time points before or after CFA injection.
-
Assess baseline pain thresholds before CFA injection.
-
Measure mechanical allodynia and thermal hyperalgesia at various time points after CFA injection (e.g., 2, 4, 6, 24, 48 hours, and daily thereafter).
Pain Assessment:
-
Mechanical Allodynia (Von Frey Test): Place animals in individual chambers on a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is observed. The paw withdrawal threshold is recorded in grams.
-
Thermal Hyperalgesia (Hargreaves' Test): Place animals in individual chambers on a glass plate. A radiant heat source is focused on the plantar surface of the inflamed paw. The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time is used to prevent tissue damage.
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Idiopathic Pulmonary Fibrosis using a GPR84 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GPR84 antagonists as investigational tools for idiopathic pulmonary fibrosis (IPF). This document includes a summary of the role of GPR84 in fibrosis, preclinical and clinical data on GPR84 antagonists, and detailed protocols for relevant in vitro and in vivo experiments.
Introduction to GPR84 in Idiopathic Pulmonary Fibrosis
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells.[1][2][3] Its expression is significantly upregulated under inflammatory conditions.[1][2] Emerging evidence implicates GPR84 as a key player in the pathogenesis of fibrotic diseases, including IPF. The receptor is activated by medium-chain fatty acids, and its activation on immune cells such as neutrophils and macrophages can lead to their migration and the release of pro-inflammatory and pro-fibrotic mediators. This suggests that antagonizing GPR84 could be a promising therapeutic strategy to mitigate the chronic inflammation and subsequent fibrosis characteristic of IPF.
Two notable GPR84 antagonists that have been investigated for IPF are GLPG1205 and PBI-4050. Preclinical studies in animal models of pulmonary fibrosis have shown that GPR84 antagonists can reduce lung fibrosis. This has led to their evaluation in clinical trials for IPF patients.
Preclinical and Clinical Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of GPR84 antagonists in the context of pulmonary fibrosis.
Table 1: Preclinical Efficacy of GPR84 Antagonists in Animal Models of Pulmonary Fibrosis
| Compound | Animal Model | Key Findings | Reference |
| PBI-4050 | Bleomycin-induced lung fibrosis in mice | 47% reduction in histological lesions (disrupted lung architecture, thickness of alveolar wall, and fibrosis). Reduced expression of pro-inflammatory (TNF-α, IL-6, MCP-1) and pro-fibrotic markers. | |
| PBI-4050 | Myocardial infarction-induced heart failure in rats (leading to lung remodeling and fibrosis) | Reduced lung remodeling, improved respiratory compliance, and decreased lung fibrosis. Decreased expression of α-smooth muscle actin, endothelin-1, TGF-β, and IL-6 in the lungs. | |
| GLPG1205 | Bleomycin- or radiation-induced lung fibrosis in murine models | Demonstrated antifibrotic effects. |
Table 2: Clinical Trial Data for GPR84 Antagonists in Idiopathic Pulmonary Fibrosis
| Compound | Trial Name/Identifier | Phase | Key Efficacy Data | Key Safety and Tolerability Findings | Reference |
| GLPG1205 | PINTA (NCT03725852) | 2 | Change from baseline in FVC at week 26: -33.68 mL with GLPG1205 vs -76.00 mL with placebo (LS mean difference 42.33 mL; p=0.50). | Higher proportions of serious and severe treatment-emergent adverse events and discontinuations with GLPG1205 vs placebo, particularly with concomitant nintedanib. | |
| PBI-4050 | NCT02538536 | 2 | No significant change in FVC from baseline to week 12 with PBI-4050 alone or with nintedanib. Statistically significant reduction in FVC % predicted with PBI-4050 + pirfenidone. | Well tolerated alone or in combination with nintedanib or pirfenidone. |
Signaling Pathways
The activation of GPR84 on immune cells is believed to contribute to a pro-fibrotic environment through the activation of downstream signaling pathways that promote inflammation and fibroblast-to-myofibroblast differentiation.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR84 Antagonist 3 (e.g., GLPG1205) in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a metabolic receptor predominantly expressed in immune cells, including macrophages, neutrophils, and monocytes.[1][2][3][4] Its expression is upregulated under inflammatory conditions, such as in the presence of lipopolysaccharide (LPS) and other pro-inflammatory molecules.[1] Activation of GPR84 by medium-chain fatty acids or synthetic agonists enhances inflammatory signaling pathways, leading to increased production of pro-inflammatory cytokines and chemokines, and enhanced phagocytosis. Consequently, GPR84 has emerged as a promising therapeutic target for inflammatory and fibrotic diseases, and the use of GPR84 antagonists is a key area of investigation.
This document provides detailed protocols for the use of a representative GPR84 antagonist, GLPG1205, in primary immune cell cultures. GLPG1205 is a potent, selective, and orally available GPR84 antagonist that has been evaluated in clinical trials. It acts as a negative allosteric modulator of GPR84.
Quantitative Data Summary
The following table summarizes the quantitative data for the activity of the GPR84 antagonist GLPG1205 in primary immune cells.
| Parameter | Cell Type | Conditions | Value | Reference |
| IC50 | TNF-α primed human neutrophils | Inhibition of ZQ16-induced ROS production | 15 nM | |
| IC50 | Human neutrophils | Inhibition of embelin-induced migration | 17 nM | |
| Inhibition | Human neutrophils | Inhibition of ZQ16-induced intracellular Ca2+ response | Complete inhibition at 0.5 µM | |
| Inhibition | Human neutrophils | Inhibition of GPR84 agonist-induced ROS production | Complete blockade at 1 µM (5 min pre-incubation) |
Signaling Pathway
Activation of GPR84 by agonists in pro-inflammatory macrophages potentiates several downstream signaling pathways that enhance the inflammatory response. GPR84 antagonists block these effects.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GPR84 antagonist 3 as a chemical probe for receptor function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated under pro-inflammatory conditions, implicating it as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. GPR84 is activated by medium-chain fatty acids (MCFAs), leading to the initiation of downstream signaling cascades that modulate immune responses. The development of potent and selective antagonists for GPR84 is crucial for elucidating its physiological and pathological roles and for validating it as a therapeutic target.
This document provides detailed information on GPR84 antagonist 3 (also known as compound 42) , a potent and selective antagonist from a novel 1,2,4-triazine series.[1][2][3] These notes are intended to guide researchers in utilizing this chemical probe to investigate GPR84 function in various experimental settings.
Chemical Properties of this compound (Compound 42)
| Property | Value | Reference |
| Chemical Name | 3-((5-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1-methyl-1H-indole | [1] |
| Molecular Formula | C29H27N5O | [1] |
| Molecular Weight | 461.56 g/mol | |
| CAS Number | 2815263-05-7 |
Biological Activity and Data Presentation
This compound (compound 42) has been characterized as a high-affinity, competitive antagonist of human GPR84. Its biological activity has been assessed in several key functional assays.
In Vitro Potency
| Assay | Parameter | Value | Cell Line/System | Reference |
| [³⁵S]GTPγS Binding | pIC₅₀ | 8.28 | Membranes from Flp-In TREx 293 cells expressing human GPR84-Gαi2 fusion protein |
Selectivity Profile
This compound has been shown to be selective for GPR84 over other related free fatty acid receptors.
| Receptor | Activity | Concentration Tested | Reference |
| FFAR2 (GPR43) | No significant antagonism | 10 µM | |
| FFAR3 (GPR41) | No significant antagonism | 10 µM |
Note: This compound series generally lacks significant affinity for the mouse orthologue of GPR84.
Pharmacokinetic Properties
Pharmacokinetic studies in male C57BL/6J mice have demonstrated that this compound possesses a favorable profile for in vivo studies.
| Parameter | Route | Dose | Value | Reference |
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 2.51 h | |
| Clearance | Intravenous (IV) | 1 mg/kg | Moderate | |
| Bioavailability | Oral (PO) | 10 mg/kg | Good |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
GPR84 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate other effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. GPR84 activation is also known to stimulate downstream pathways that regulate key immune cell functions such as chemotaxis and phagocytosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating GPR84: Application Notes and Protocols for Fluorogenic Probe-Based Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of novel fluorogenic probes for imaging the G-protein coupled receptor 84 (GPR84), a promising therapeutic target and biomarker for a range of inflammatory diseases. The following sections detail the principles, experimental procedures, and data interpretation for the application of the fluorogenic probe, F8, in cell-based imaging assays.
Introduction to GPR84 and the Fluorogenic Probe F8
GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids, playing a pro-inflammatory role in various immune cells. Its expression is upregulated in inflammatory conditions, making it an attractive target for therapeutic intervention and a biomarker for disease activity.[1][2]
The fluorogenic probe F8 has been developed for imaging GPR84.[1] It is a hybrid molecule conjugating a GPR84 antagonist (15S) with the environmentally sensitive fluorophore, Nile red.[1] A key feature of F8 is its "turn-on" fluorescent signal in an apolar environment.[1] When unbound in an aqueous medium, the probe exhibits low fluorescence. Upon binding to the GPR84 receptor, it enters a more apolar microenvironment within the ligand-binding pocket, leading to a significant increase in fluorescence intensity. This property allows for the visualization and detection of GPR84 in living cells with low nonspecific binding.
Quantitative Data Summary
The photophysical and binding properties of the GPR84 fluorogenic probe F8 are summarized in the table below. This data is essential for designing and interpreting imaging experiments.
| Property | Value | Reference |
| Photophysical Properties | ||
| Maximum Excitation Wavelength (λex) | 552 nm | |
| Maximum Emission Wavelength (λem) | 636 nm | |
| Quantum Yield (Φ) in Dioxane | 0.68 | |
| Binding Properties | ||
| Binding Affinity (Kd) for GPR84 | 28.8 nM |
GPR84 Signaling Pathway
GPR84 primarily couples to the Gi/o signaling pathway. Upon activation by an agonist, GPR84 initiates a cascade of intracellular events that modulate immune and inflammatory responses.
Figure 1: GPR84 Gi/o signaling pathway.
Experimental Workflow for GPR84 Imaging
The general workflow for utilizing the F8 probe to image GPR84 in cells involves several key steps, from cell preparation to image acquisition and analysis.
Figure 2: Experimental workflow for GPR84 imaging.
Experimental Protocols
Protocol 1: Imaging of GPR84 in Overexpressing HEK293 Cells
This protocol describes the procedure for transiently overexpressing GPR84 in HEK293 cells and subsequent imaging using the F8 fluorogenic probe.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding human GPR84
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
F8 fluorogenic probe
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed the cells in a suitable imaging dish (e.g., glass-bottom dish) to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the GPR84 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent. As a control, transfect a separate dish of cells with an empty vector.
-
Incubate the cells for 24-48 hours post-transfection to allow for GPR84 expression.
-
-
Probe Labeling and Imaging:
-
Prepare a stock solution of the F8 probe in DMSO.
-
Dilute the F8 probe stock solution in serum-free DMEM to the desired final concentration (e.g., 100 nM).
-
Wash the transfected HEK293 cells twice with warm PBS.
-
Add the F8 probe solution to the cells and incubate for 30 minutes at 37°C.
-
After incubation, wash the cells three times with PBS to remove any unbound probe.
-
Add fresh imaging medium (e.g., phenol red-free DMEM) to the cells.
-
Image the cells using a confocal microscope. Use an excitation wavelength of approximately 552 nm and collect the emission between 600-700 nm.
-
Acquire images of both GPR84-expressing cells and control cells to assess specific labeling.
-
Protocol 2: Imaging of Endogenous GPR84 in Lipopolysaccharide (LPS)-Stimulated Neutrophils
This protocol details the isolation of primary neutrophils and their stimulation with LPS to upregulate GPR84 expression, followed by imaging with the F8 probe.
Materials:
-
Freshly drawn whole blood with anticoagulant (e.g., EDTA)
-
Neutrophil isolation kit or density gradient medium (e.g., Ficoll-Paque)
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
F8 fluorogenic probe
-
Confocal microscope
Procedure:
-
Neutrophil Isolation and Stimulation:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method or a commercial neutrophil isolation kit, following the manufacturer's instructions.
-
Perform RBC lysis to remove any contaminating red blood cells.
-
Resuspend the isolated neutrophils in RPMI-1640 medium.
-
To upregulate GPR84 expression, stimulate the neutrophils with LPS (e.g., 1 µg/mL) for 4 hours at 37°C in a 5% CO₂ incubator. Use unstimulated neutrophils as a control.
-
-
Probe Labeling and Imaging:
-
Prepare a stock solution of the F8 probe in DMSO.
-
Dilute the F8 probe stock solution in serum-free RPMI-1640 to the desired final concentration (e.g., 100 nM).
-
After LPS stimulation, wash the neutrophils twice with warm PBS.
-
Add the F8 probe solution to the neutrophils and incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove unbound probe.
-
Resuspend the neutrophils in a suitable imaging medium.
-
Transfer the cell suspension to an imaging dish.
-
Image the cells using a confocal microscope with settings similar to those described in Protocol 1 (Ex: ~552 nm, Em: ~636 nm).
-
Compare the fluorescence intensity between LPS-stimulated and unstimulated neutrophils to visualize the upregulation of GPR84.
-
References
Troubleshooting & Optimization
GPR84 antagonist 3 solubility and stability in DMSO
Technical Support Center: GPR84 Antagonist 3
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling this compound, with a focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound (also known as compound 42) in DMSO is 100 mg/mL, which is equivalent to a concentration of 216.66 mM.[1][2][3] To achieve this concentration, ultrasonic agitation may be necessary.[2][3] It is highly recommended to use new, anhydrous DMSO, as the solvent's hygroscopic nature can significantly impact the solubility of the compound.
Q2: My this compound is not fully dissolving in DMSO. What are the possible causes and solutions?
A2: Several factors can hinder dissolution.
-
DMSO Quality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can reduce the solubility of organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Concentration Limit: You may be trying to prepare a solution that exceeds the compound's solubility limit of 100 mg/mL.
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C in a water bath, combined with vortexing or sonication for 5-10 minutes, can significantly aid dissolution.
-
Compound Purity: Impurities in the compound can negatively affect its solubility.
Q3: I observed precipitation in my DMSO stock solution after storing it at -20°C. What should I do?
A3: Precipitation after a freeze-thaw cycle is a common issue. Before using the stock, ensure that the antagonist is completely redissolved. This can be achieved by bringing the vial to room temperature and vortexing thoroughly. A visual inspection is crucial to confirm that no particulates remain. If the precipitate does not redissolve, the effective concentration of your stock solution is likely lower than intended.
Q4: How should I store my DMSO stock solutions of this compound for optimal stability?
A4: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid the detrimental effects of repeated freeze-thaw cycles and moisture absorption, it is best practice to aliquot the stock solution into single-use volumes. If the compound is known to be light-sensitive, use amber vials or protect them from light.
Q5: What are the key factors that can degrade this compound in a DMSO solution?
A5: The primary factors affecting the stability of small molecules in DMSO are:
-
Water Content: Water absorbed by DMSO can lead to the hydrolysis of susceptible compounds.
-
Storage Temperature: While most compounds are stable for long periods at 4°C, stability is compound-specific. A study showed 85% of compounds were stable in wet DMSO for 2 years at 4°C.
-
Repeated Freeze-Thaw Cycles: Although one study found no significant compound loss after 11 freeze-thaw cycles for a diverse set of molecules, it is generally considered a risk that can be mitigated by preparing single-use aliquots.
-
Oxygen: Dissolved oxygen can lead to the oxidation of sensitive molecules.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Molar Equivalent | Notes |
|---|
| DMSO | 100 mg/mL | 216.66 mM | Ultrasonic assistance may be required. |
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Maximum Duration | Recommendations |
|---|---|---|
| -80°C | 6 months | Preferred for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Objective: To prepare a standardized stock solution for use in biological assays.
Materials:
-
This compound (MW: 461.56 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber, if possible)
-
Calibrated pipette
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of the compound (e.g., 4.62 mg for a 1 mL stock).
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it to 37°C in a water bath, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, create single-use aliquots of the stock solution and store them at -20°C (for up to 1 month) or -80°C (for up to 6 months).
Protocol 2: General Method for Assessing Compound Stability in DMSO
Objective: To determine the stability of a compound in a DMSO stock solution over time under specific storage conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in anhydrous DMSO.
-
Time-Zero (T0) Sample: Immediately after preparation, take an aliquot of the stock solution. Prepare this sample for analysis by diluting it to a suitable concentration (e.g., 1 µM) with an appropriate solvent like 50:50 acetonitrile:water. This T0 sample serves as the baseline reference.
-
Sample Storage: Aliquot the remaining stock solution into multiple sealed vials and store them under the desired conditions (e.g., Room Temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the concentration and purity of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100. Plot the percentage remaining against time to establish the degradation profile.
Visualizations
Caption: GPR84 signaling pathway via Gi/o protein activation.
Caption: Troubleshooting workflow for solubility and stability.
References
Technical Support Center: Troubleshooting Off-Target Effects of GPR84 Antagonist 3
Welcome to the technical support center for GPR84 antagonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound 42 in scientific literature, is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor for medium-chain fatty acids and is primarily coupled to the Gi/o signaling pathway.[4][5] Activation of GPR84 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also lead to intracellular calcium mobilization. This compound acts by competitively blocking the binding of agonists to the receptor, thereby inhibiting its downstream signaling.
Q2: What are the potential off-target effects of this compound?
A2: this compound belongs to the 1,2,4-triazine class of compounds. While comprehensive public data on the off-target profile of this compound is limited, a closely related analog from the same chemical series was screened against a panel of 167 GPCRs and demonstrated high selectivity for GPR84. Additionally, this compound and other analogs were tested against the related free fatty acid receptors FFAR2 and FFAR3 and showed no activity. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Q3: I am observing a phenotype in my cellular assay that is inconsistent with the known function of GPR84. Could this be an off-target effect?
A3: It is possible. If the observed phenotype does not align with the known roles of GPR84 in inflammation, immune cell function, or metabolism, it is prudent to investigate potential off-target effects. This could manifest as unexpected toxicity, effects in cell lines lacking GPR84 expression, or signaling events not typically associated with Gi/o-coupled receptors.
Q4: How can I experimentally validate that the observed effect of this compound is due to its on-target activity?
A4: Several experimental strategies can be employed to confirm on-target activity. These include:
-
Using a structurally distinct GPR84 antagonist: If a different, validated GPR84 antagonist with a distinct chemical scaffold recapitulates the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Genetic knockdown or knockout of GPR84: The most definitive way to confirm on-target activity is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR84 expression. The antagonist should have no effect in these GPR84-deficient cells.
-
Rescue experiments: In GPR84-knockout cells, re-introducing the GPR84 receptor should restore the antagonist's effect.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the antagonist to GPR84 in a cellular environment, providing evidence of target engagement.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptom: You observe significant cell death or a reduction in cell viability at concentrations intended to achieve GPR84 antagonism.
Possible Cause: The observed toxicity may be due to off-target effects of the antagonist on essential cellular pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Symptom: this compound shows high potency in a biochemical assay (e.g., radioligand binding) but is significantly less potent in a cell-based functional assay (e.g., cAMP inhibition).
Possible Cause: This discrepancy could be due to poor cell permeability, active efflux from the cell, or high intracellular concentrations of competing endogenous ligands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Data on this compound and Analogs
The following table summarizes the available potency and selectivity data for this compound (compound 42) and a key analog from the same chemical series.
| Compound | Target | Assay Type | Potency (pIC50) | Selectivity Notes | Reference |
| This compound (Cpd 42) | Human GPR84 | [35S]GTPγS Binding | 8.28 | No activity observed at FFAR2 and FFAR3. | |
| Analog (Cpd 4) | Human GPR84 | [35S]GTPγS Binding | ~8.0 | Highly selective against a panel of 167 GPCRs. |
Key Experimental Protocols
Protocol 1: Off-Target Liability Screening using a GPCR Panel
This protocol outlines a general procedure for screening a compound against a panel of GPCRs to identify potential off-target interactions. Commercial services are widely available for such screenings.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format: The screening is typically performed in a multi-well plate format (e.g., 384-well).
-
GPCR Assays: A variety of functional assays can be used for screening, depending on the G-protein coupling of the receptors in the panel. Common readouts include:
-
cAMP accumulation/inhibition: For Gs- and Gi-coupled receptors.
-
Calcium flux: For Gq-coupled receptors.
-
β-arrestin recruitment: A universal assay for GPCR activation.
-
-
Screening Concentration: A single high concentration (e.g., 10 µM) is often used for primary screening to maximize the chances of detecting off-target hits.
-
Data Analysis: The activity of the compound at each receptor is measured and typically expressed as a percentage of inhibition (for antagonists) or activation (for agonists) relative to a control compound. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-target "hits".
-
Follow-up: Any identified hits should be confirmed in follow-up dose-response experiments to determine their potency (IC50).
Protocol 2: On-Target Validation using GPR84 Knockout/Knockdown Cells
This protocol describes a workflow to validate that the biological effect of this compound is dependent on the presence of its target.
Caption: Experimental workflow for on-target validation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.
-
Cell Culture and Treatment: Culture cells known to express GPR84. Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPR84 at each temperature point using Western blotting with a GPR84-specific antibody.
-
Data Analysis: Plot the amount of soluble GPR84 as a function of temperature for both vehicle- and antagonist-treated samples. A shift in the melting curve to a higher temperature in the presence of the antagonist indicates thermal stabilization upon binding, confirming target engagement.
GPR84 Signaling Pathway
GPR84 primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It can also stimulate the release of intracellular calcium.
Caption: Simplified GPR84 signaling pathway and the action of this compound.
References
Technical Support Center: Optimizing GPR84 Antagonist 3 for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GPR84 antagonist 3 (also known as compound 42) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
A1: this compound (compound 42) is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory processes.[1][2] Its potency is most commonly reported from GTPγS binding assays, with a pIC50 of 8.28.[1][3]
Q2: What is the mechanism of action of GPR84?
A2: GPR84 is a Gi/o-coupled receptor.[1] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is pertinent to the pro-inflammatory functions associated with GPR84.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is soluble in dimethyl sulfoxide (DMSO) up to 100 mg/mL (216.66 mM). For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Which cell lines are recommended for studying this compound?
A4: Commonly used cell lines for in vitro GPR84 studies include Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human GPR84. For studies in an immune cell context, the human monocytic cell line THP-1, which endogenously expresses GPR84, particularly after stimulation with lipopolysaccharide (LPS), is a suitable model.
Q5: Which agonists are typically used to stimulate GPR84 in antagonist assays?
A5: Several agonists are used to study GPR84, including the synthetic agonists 6-n-octylaminouracil (6-OAU) and 2-(hexylthio)pyrimidine-4,6-diol (2-HTP). The choice of agonist and its concentration (typically around the EC80) is crucial for a successful antagonist assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Source |
| pIC50 | 8.28 | GTPγS binding assay | |
| Solubility in DMSO | 100 mg/mL (216.66 mM) | - |
Experimental Protocols & Methodologies
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon agonist binding, the heterotrimeric G protein dissociates, and the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cAMP. GPR84 antagonists block this activation.
Caption: GPR84 receptor signaling cascade.
Experimental Workflow for Antagonist Concentration Optimization
This workflow outlines the general steps for determining the optimal concentration of this compound in a cell-based assay.
Caption: In vitro antagonist assay workflow.
Detailed Methodologies
1. [35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Materials:
-
Membranes from cells expressing human GPR84.
-
[35S]GTPγS.
-
This compound.
-
GPR84 agonist (e.g., 6-OAU).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
Scintillation cocktail.
-
Filter plates and vacuum manifold or SPA beads.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the antagonist dilutions, cell membranes (5-50 µg protein/well), and GDP (1-10 µM for Gi/o-coupled receptors).
-
Add the GPR84 agonist at a concentration that gives 80% of the maximal response (EC80).
-
Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration over GF/B filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., Tris-HCl).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
-
2. cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.
-
Materials:
-
Whole cells expressing human GPR84 (e.g., CHO-hGPR84).
-
This compound.
-
GPR84 agonist (e.g., 6-OAU).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed GPR84-expressing cells into a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the culture medium and pre-incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C.
-
Add a solution containing the GPR84 agonist (at its EC80 concentration) and forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of the antagonist to calculate the IC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak antagonist activity | 1. This compound concentration is too low. 2. Agonist concentration is too high. 3. Compound degradation. 4. Incorrect cell line or low receptor expression. | 1. Increase the concentration range of the antagonist. 2. Titrate the agonist to determine the EC80 concentration accurately. 3. Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles. 4. Confirm receptor expression via qPCR or Western blot. Use a cell line with robust, stable expression. |
| High background signal | 1. High basal activity of the receptor. 2. Non-specific binding of [35S]GTPγS. 3. Contamination of reagents. | 1. Optimize GDP concentration in GTPγS assays to reduce basal signal. 2. Ensure the presence of unlabeled GTPγS for determining non-specific binding. 3. Use fresh, high-quality reagents. |
| Poor Z'-factor or high well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. 4. This compound precipitation at high concentrations. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 4. Check the solubility of the antagonist in the final assay buffer. The use of a small percentage of DMSO (typically <0.5%) is acceptable. |
| Species-specific differences in activity | This compound may have lower affinity for non-human orthologs (e.g., mouse GPR84). | Use cell lines expressing human GPR84 for primary screening and characterization. If studying in a non-human system, validate the antagonist's potency in that species' receptor. |
| Potential off-target effects | The antagonist may interact with other receptors. | This compound has been shown to have no significant activity at FFAR2 or FFAR3 at 10 µM. However, it is good practice to perform selectivity profiling against related receptors, especially if unexpected results are observed. |
| Cytotoxicity at high concentrations | High concentrations of the antagonist or DMSO may be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of this compound and the DMSO vehicle. |
References
Technical Support Center: Overcoming Poor Oral Bioavailability of GPR84 Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of GPR84 antagonist 3.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is targeting it with an antagonist of interest?
A1: GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids.[1][2][3] Its signaling is primarily pro-inflammatory, and it is expressed in immune cells like macrophages.[4][5] GPR84 activation is linked to inflammatory responses, making it a potential therapeutic target for antagonist ligands in conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis.
Q2: What are the likely causes of poor oral bioavailability for a small molecule like this compound?
A2: Poor oral bioavailability for a small molecule inhibitor like this compound is often due to one or more of the following factors:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low intestinal permeability: The compound may have difficulty passing through the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the intestine and liver before it can reach systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q3: What initial steps should I take to investigate the poor oral bioavailability of this compound?
A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound and then move on to in vitro and in vivo assessments. This will help you identify the primary barrier to its oral absorption.
Troubleshooting Guide
Problem: Low exposure of this compound in vivo after oral administration.
Step 1: Physicochemical Property Assessment
Before proceeding to complex biological assays, it is essential to understand the fundamental properties of this compound.
| Property | Importance for Oral Bioavailability | Experimental Protocol |
| Aqueous Solubility | Determines the dissolution rate in the gastrointestinal tract. | Kinetic and Thermodynamic Solubility Assays: 1. Prepare a stock solution of the compound in DMSO.2. Add the stock solution to a buffered aqueous solution (e.g., PBS at pH 7.4) to a final DMSO concentration of <1%.3. For kinetic solubility, incubate for a short period (e.g., 2 hours) and measure the concentration of the dissolved compound by LC-MS/MS after filtration.4. For thermodynamic solubility, incubate for a longer period (e.g., 24 hours) to allow for equilibrium, then measure the dissolved concentration. |
| Lipophilicity (LogP/LogD) | Influences permeability across the intestinal membrane and can affect solubility. | Shake-Flask Method (Octanol-Water Partitioning): 1. Dissolve the compound in a mixture of n-octanol and water (or buffer at a specific pH for LogD).2. Shake the mixture vigorously to allow for partitioning between the two phases.3. After separation of the phases, measure the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).4. Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |
| Permeability | The ability to cross the intestinal epithelium is critical for absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA): 1. A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.2. The compound is added to the donor wells.3. After an incubation period, the concentration of the compound that has crossed the membrane into the acceptor wells is measured.4. Permeability is calculated based on the amount of compound in the acceptor well. |
Step 2: In Vitro Models for Absorption and Metabolism
These assays help to dissect the biological factors contributing to poor bioavailability.
| Assay | Purpose | Experimental Protocol |
| Caco-2 Cell Permeability Assay | To assess intestinal permeability and identify potential efflux transporter substrates. | 1. Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated monolayer.2. Add the compound to either the apical (A) or basolateral (B) side of the monolayer.3. After incubation, measure the amount of compound transported to the opposite side.4. Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 suggests the compound is a substrate for an efflux transporter. |
| Microsomal Stability Assay | To evaluate the metabolic stability of the compound in the liver. | 1. Incubate the compound with liver microsomes (human or from other species) and NADPH (a cofactor for metabolic enzymes).2. At various time points, quench the reaction and measure the remaining concentration of the parent compound using LC-MS/MS.3. Calculate the in vitro half-life (t1/2) and intrinsic clearance. |
Step 3: In Vivo Pharmacokinetic (PK) Studies
In vivo studies provide the definitive measure of oral bioavailability.
| Study | Purpose | Experimental Protocol |
| Oral vs. Intravenous (IV) Administration in Rodents | To determine the absolute oral bioavailability (F%). | 1. Administer the compound to a cohort of animals via both oral (PO) and intravenous (IV) routes.2. Collect blood samples at multiple time points after dosing.3. Process the blood to plasma and quantify the drug concentration using LC-MS/MS.4. Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes.5. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Strategies to Overcome Poor Oral Bioavailability
Based on the findings from your troubleshooting experiments, you can select an appropriate strategy to enhance the oral bioavailability of this compound.
| Strategy | Description | When to Use |
| Formulation Approaches | ||
| Particle Size Reduction | Micronization or nanosizing increases the surface area of the drug particles, which can improve the dissolution rate. | When the compound has poor solubility but good permeability (BCS Class II). |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility than the crystalline form. | For compounds with very low solubility and a high melting point. |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and enhance their absorption via the lymphatic system. | For lipophilic compounds (high LogP) with poor aqueous solubility. |
| Chemical Modification | ||
| Prodrugs | A bioreversible derivative of the drug is synthesized to improve properties like solubility or permeability. The prodrug is then converted to the active drug in the body. | To overcome fundamental issues with the parent drug's solubility or permeability. |
Visualizing Key Pathways and Processes
GPR84 Signaling Pathway
GPR84 is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also activate other downstream signaling pathways, such as those leading to calcium mobilization. An antagonist, like this compound, would block this cascade.
Caption: GPR84 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Assessing Oral Bioavailability
This workflow outlines the key decision points and experiments involved in troubleshooting poor oral bioavailability.
Caption: Troubleshooting workflow for poor oral bioavailability.
Logical Relationship for Strategy Selection
The choice of strategy to improve oral bioavailability is directly linked to the identified root cause.
References
- 1. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Antagonist Cross-Reactivity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR84 antagonists, specifically addressing challenges related to cross-reactivity across human, mouse, and rat species.
Frequently Asked Questions (FAQs)
Q1: Why is my GPR84 antagonist active in human assays but shows low or no activity in mouse or rat models?
A1: This is a commonly observed issue stemming from species-specific differences in the GPR84 orthologs. Despite a relatively high sequence homology in the transmembrane domains between human and mouse GPR84, critical amino acid residues within the antagonist binding pocket can differ.[1][2] For instance, certain series of 1,2,4-triazine-based antagonists display high affinity for human GPR84 but lack significant activity at the mouse and rat orthologs.[1][2][3] This is due to variations in key residues that affect the binding of these specific antagonists.
Q2: What is the molecular basis for the observed species selectivity of some GPR84 antagonists?
A2: Homology modeling and mutagenesis studies have identified specific amino acid residues that are critical for the species-selective binding of certain GPR84 antagonists. For a class of 1,2,4-triazine antagonists, alteration of two specific residues in mouse GPR84 to their human equivalents was sufficient to confer high-affinity binding. These studies highlight that even subtle differences in the receptor's binding pocket can have a profound impact on antagonist affinity. Sequence alignments have shown that the rat GPR84 ortholog shares the key residues with the mouse ortholog that prevent the binding of these human-specific antagonists.
Q3: Are there any GPR84 antagonists that exhibit cross-reactivity across human, mouse, and rat?
A3: While some antagonists show marked species selectivity, others may have more comparable activity across species. However, the literature suggests that finding antagonists with equal potency across these three species can be challenging. For example, while the agonist 2-HTP shows similar potency for both human and mouse GPR84, this is not always the case for antagonists. Researchers should carefully consult the literature for specific compounds or conduct their own cross-species profiling.
Q4: How does GPR84 signaling differ between species, and could this impact my results?
A4: GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This signaling pathway is generally conserved across mammalian species. However, subtle differences in receptor expression levels, G-protein coupling efficiency, or downstream signaling components in different cell types and species could potentially contribute to varied functional responses.
Troubleshooting Guides
Problem 1: My GPR84 antagonist shows expected potency in a human cell line but is significantly less potent or inactive in a mouse or rat cell line.
-
Possible Cause 1: Species-specific antagonist binding. As detailed in the FAQs, the binding pocket of GPR84 can differ between species, leading to reduced affinity of your specific antagonist for the rodent orthologs.
-
Troubleshooting Steps:
-
Consult the Literature: Search for publications that have characterized the cross-reactivity profile of your specific antagonist or compounds from the same chemical series.
-
Sequence Alignment: Perform a protein sequence alignment of human, mouse, and rat GPR84 to identify differences in the transmembrane domains and extracellular loops that could affect antagonist binding.
-
Use a Cross-Reactive Agonist as a Positive Control: Confirm the functional expression of GPR84 in your mouse or rat cell line using an agonist known to be active across these species, such as 2-HTP.
-
Consider a Different Antagonist: If your research allows, switch to a GPR84 antagonist that has been validated to be cross-reactive.
-
Humanized Mouse Models: For in vivo studies, consider using genetically modified mice expressing human GPR84.
-
Problem 2: Inconsistent results in functional assays (e.g., cAMP measurement, calcium mobilization, chemotaxis) across different species.
-
Possible Cause 1: Differences in receptor expression levels. The level of GPR84 expression can vary significantly between cell types and species, which can influence the magnitude of the observed functional response.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Use techniques like qPCR, western blotting, or flow cytometry to determine the relative expression levels of GPR84 in the different cell lines you are using.
-
Normalize Functional Data: When possible, normalize your functional assay results to the level of GPR84 expression to allow for a more accurate comparison of antagonist potency.
-
Use a Stable, Characterized Cell Line: Whenever possible, use a well-characterized recombinant cell line stably expressing a known copy number of the GPR84 ortholog of interest.
-
-
Possible Cause 2: Cell-type specific signaling pathways. While the primary GPR84 signaling pathway is through Gi/o, coupling to other G-proteins or downstream effectors may vary between cell types.
-
Troubleshooting Steps:
-
Characterize the Signaling Pathway: In each of your cell systems, use specific inhibitors (e.g., pertussis toxin for Gi/o) to confirm the G-protein dependency of the GPR84-mediated response.
-
Measure Multiple Endpoints: Assess antagonist activity using a variety of functional assays that measure different points in the signaling cascade (e.g., GTPγS binding, cAMP accumulation, ERK phosphorylation).
-
Quantitative Data Summary
| Compound Class | Compound Example | Human GPR84 Activity | Mouse GPR84 Activity | Rat GPR84 Activity | Reference |
| 1,2,4-Triazine | Compound 837 | High-affinity antagonist | No significant antagonism | Predicted to have no significant antagonism | |
| 1,2,4-Triazine | Compound 020 | High-affinity antagonist | Limited effects at >1000-fold higher concentrations | Predicted to have no significant antagonism | |
| Pyrimidoisoquinolinone | GLPG1205 | Antagonist | Active (data on relative potency may vary) | Active (data on relative potency may vary) |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for GPR84 Antagonist Potency Determination
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing the GPR84 ortholog of interest (human, mouse, or rat).
-
[³⁵S]GTPγS.
-
GPR84 agonist (e.g., 2-HTP).
-
Test antagonist compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
Scintillation plates (e.g., Wallac ScintiPlate).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and the test antagonist at various concentrations in the assay buffer.
-
Incubate for 15 minutes at 30°C.
-
Add the GPR84 agonist at a concentration that gives 80% of the maximal response (EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30 minutes at 30°C.
-
Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.
-
Alternatively, if using scintillation plates, centrifuge the plates to pellet the membranes.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value.
Visualizations
Caption: GPR84 Signaling Pathway.
Caption: GPR84 Antagonist Cross-Reactivity Workflow.
Caption: Troubleshooting Logic for GPR84 Antagonists.
References
Interpreting unexpected results with GPR84 antagonist 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR84 antagonist 3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Q1: Why am I observing a partial or complete lack of inhibition with this compound in my cell-based assay?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following possibilities:
-
Species Orthologue Selectivity: GPR84 antagonists can exhibit species-specific affinity.[1][2][3][4] For instance, some antagonists that are potent at human GPR84 show significantly lower or no affinity for the mouse or rat orthologues.[1] Verify that this compound is validated for the species you are using.
-
Agonist Choice and Concentration: The agonist used to stimulate GPR84 can influence the apparent potency of the antagonist. If you are using a high concentration of a full agonist, you may need a higher concentration of the antagonist to see effective inhibition. Consider performing a dose-response curve with your agonist to determine an appropriate concentration (e.g., EC80) for your inhibition assays.
-
Cellular Context and Receptor Expression: The expression level of GPR84 in your cell line can impact the observed antagonist effect. Very high receptor expression may require higher antagonist concentrations for complete inhibition. Additionally, the specific signaling pathways active in your chosen cell type could influence the outcome.
-
Compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage or handling can lead to degradation.
Q2: I see a pro-inflammatory effect even in the presence of this compound. What could be the cause?
A2: This is an unexpected result, as GPR84 is generally considered a pro-inflammatory receptor, and its antagonism is expected to reduce inflammation. Here are some potential explanations:
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or signaling molecules that promote inflammation. It is crucial to determine the selectivity profile of the antagonist.
-
Biased Signaling: GPR84 signaling can be complex, potentially involving biased agonism where different ligands stabilize distinct receptor conformations that preferentially activate certain downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). While antagonist 3 may block one pro-inflammatory pathway, it might not affect or could even enhance another.
-
Experimental System Complexity: In in vivo models or complex co-culture systems, the observed inflammatory response may be a net effect of multiple pathways and cell types. The antagonist's effect on GPR84 in one cell type might be masked by responses from other cells not expressing GPR84 or by the activation of compensatory inflammatory pathways.
Q3: My in vivo results with this compound do not align with my in vitro data. Why?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider these factors:
-
Pharmacokinetics and Bioavailability: The antagonist may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo, resulting in concentrations below the effective therapeutic window determined in vitro.
-
Complex Pathophysiology: The role of GPR84 in disease models can be multifaceted. For example, while GPR84 antagonism may be beneficial in some inflammatory conditions, studies in models of neurodegeneration have suggested that a lack of GPR84 expression could be detrimental. The overall in vivo effect will depend on the balance of GPR84's roles in different cell types and tissues.
-
Clinical Trial Outcomes: It's noteworthy that some GPR84 antagonists have failed in clinical trials for conditions like ulcerative colitis, indicating that targeting this receptor may not be therapeutically effective in all inflammatory diseases, despite promising preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of GPR84?
A1: GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon Gi/o activation can also stimulate other downstream effectors, such as phospholipase C (PLC), leading to intracellular calcium mobilization.
Q2: What are the known endogenous and synthetic ligands for GPR84?
A2: The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14. However, they activate the receptor at relatively high micromolar concentrations, raising questions about their physiological relevance. Several synthetic agonists have been developed, with 6-n-octylaminouracil (6-OAU) being a commonly used tool compound.
Q3: Are there different classes of GPR84 antagonists?
A3: Yes, GPR84 antagonists can be classified based on their mode of action. For example, some are competitive antagonists that bind to the orthosteric site, directly competing with agonists. Others may act via an allosteric mechanism, binding to a different site on the receptor to modulate agonist activity.
Quantitative Data Summary
Table 1: Potency of Select GPR84 Ligands
| Compound | Type | Target | Potency (IC50/EC50) | Reference |
| GPR84 antagonist 2 | Antagonist | Human GPR84 | 8.95 nM (IC50) | |
| This compound | Antagonist | Human GPR84 | pIC50 of 8.28 | |
| GLPG1205 | Antagonist | Human GPR84 | - | |
| 6-OAU | Agonist | Human GPR84 | 105 nM (EC50) | |
| GPR84 agonist-1 | Agonist | Human GPR84 | 2.479 µM (EC50) | |
| OX04529 | Agonist | Human GPR84 | 0.0185 nM (EC50) | |
| DL-175 | Biased Agonist | Human GPR84 | - |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for GPR84 Antagonist Activity
This protocol is designed to assess the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in appropriate media.
-
Cell Seeding: Plate the cells in a 384-well plate at a suitable density and incubate overnight.
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a GPR84 agonist (e.g., 6-OAU at its EC80 concentration) in the presence of a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: After agonist stimulation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF-based assay.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the ability of an antagonist to block agonist-induced G-protein activation.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR84.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of a GPR84 agonist, and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: GPR84 Signaling Pathway and Point of Antagonist 3 Inhibition.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - figshare - Figshare [figshare.com]
How to control for GPR84 antagonist 3 non-specific binding
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to control for non-specific binding of GPR84 antagonist 3 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic for my this compound experiments?
A1: Non-specific binding refers to the adherence of a ligand, such as this compound, to components in your assay system other than the GPR84 receptor. This can include binding to plastic wells, filters, cell membranes, or other proteins.[1][2] This phenomenon is problematic because it can artificially inflate the total binding measured, leading to inaccurate calculations of key parameters like the antagonist's affinity (Ki) and the receptor density (Bmax). High non-specific binding can mask the true specific binding signal, reducing the assay's sensitivity and reliability.[3]
Q2: How do I experimentally determine the amount of non-specific binding for this compound?
A2: The standard method to determine non-specific binding is to measure the binding of your labeled ligand (e.g., radiolabeled this compound or a competing radioligand) in the presence of a high concentration of an unlabeled, structurally distinct compound that also binds to GPR84 with high affinity.[2][3] This "cold" competitor will occupy nearly all the specific GPR84 receptor sites, so any remaining measured binding of the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured in the absence of the cold competitor).
Q3: What are the primary strategies to reduce non-specific binding?
A3: Several strategies can be employed to minimize non-specific binding:
-
Optimize Assay Buffer Composition: Modifying the buffer can significantly reduce NSB. This includes adjusting the pH, increasing the ionic strength with salts like NaCl, and adding blocking proteins or detergents.
-
Use Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or casein in the assay buffer can saturate non-specific sites on assay surfaces and membranes.
-
Add Non-ionic Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that often contribute to non-specific binding.
-
Adjust Incubation Conditions: Lowering the incubation temperature (e.g., to 4°C) can reduce hydrophobic interactions. It is also crucial to ensure the incubation time is just long enough to reach equilibrium for specific binding, as longer times can sometimes increase NSB.
-
Minimize Tissue/Membrane Concentration: Use the lowest amount of cell membrane or tissue homogenate that provides a reliable specific binding signal. This reduces the total number of potential non-specific binding sites in the assay.
Q4: Can the choice of radioligand affect non-specific binding?
A4: Yes. Hydrophobic radioligands tend to exhibit higher non-specific binding. When developing an assay, selecting a radioligand with high affinity, high specific activity, and lower hydrophobicity is ideal. If you are using a radiolabeled version of this compound and encounter high NSB, these general principles and the troubleshooting steps below should be applied.
Troubleshooting Guide for High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High NSB (>50% of Total Binding) | Hydrophobic Interactions: The antagonist may be binding to lipids or hydrophobic pockets on proteins and plasticware. | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer. Consider lowering the incubation temperature. |
| Ionic Interactions: The charged antagonist may be interacting with charged surfaces on the membranes or assay plate. | Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM). Experiment with adjusting the buffer pH. | |
| Insufficient Blocking: Non-specific sites on membranes and filters are not adequately saturated. | Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1%). Ensure blocking steps are sufficient in duration. | |
| Excess Receptor: Too much membrane protein in the assay increases the available surface area for non-specific interactions. | Titrate the membrane preparation to find the lowest concentration that gives a robust signal-to-noise ratio. | |
| Inconsistent NSB Across Replicates | Inadequate Washing: Unbound ligand is not being effectively removed. | Increase the number of washes (e.g., from 3 to 4) and/or the volume of ice-cold wash buffer. Ensure the wash is performed quickly to prevent dissociation of specifically bound ligand. |
| Poor Quality Receptor Prep: Damaged membranes can expose additional non-specific sites. | Prepare fresh cell membranes or tissue homogenates, ensuring proper homogenization and centrifugation steps. |
Experimental Protocols
Key Experiment 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment is used to determine the affinity (Kd) of a radioligand and the density of receptors (Bmax) in a given tissue or cell preparation.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing GPR84 in an ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. Determine the protein concentration using a standard method like a BCA assay.
-
Assay Setup: In a 96-well plate, set up two series of reactions:
-
Total Binding: Add increasing concentrations of the radioligand (typically 8-12 concentrations ranging from 0.1x to 10x the expected Kd) to wells containing the membrane preparation in assay buffer.
-
Non-Specific Binding: Prepare an identical set of wells, but also add a high concentration (e.g., 1000x the Kd of the radioligand) of an unlabeled GPR84 ligand to saturate the specific receptors.
-
-
Incubation: Incubate the plate for a predetermined time and temperature to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding counts at each radioligand concentration to get the specific binding. Plot specific binding against the radioligand concentration and use non-linear regression analysis to calculate the Kd and Bmax values.
Key Experiment 2: Competition Binding Assay to Determine Ki of this compound
This experiment measures the ability of an unlabeled compound (this compound) to compete with a fixed concentration of a radioligand for binding to GPR84.
Methodology:
-
Reagent Preparation: Prepare membranes as described above. The radioligand should be used at a fixed concentration, typically at or below its Kd value. Prepare serial dilutions of the unlabeled this compound.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-Specific Binding: Membrane preparation + radioligand + excess concentration of an unlabeled reference compound.
-
Competition: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist 3 that inhibits 50% of specific radioligand binding). Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualized Workflows and Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified GPR84 antagonist signaling pathway.
References
Best practices for GPR84 antagonist 3 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling GPR84 antagonist 3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of the antagonist in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
Upon receipt, this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be kept for up to three years.
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO at a concentration of 100 mg/mL (216.66 mM). Please note that ultrasonic assistance is required to fully dissolve the compound. It is also advised to use freshly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.
3. How should I prepare stock solutions?
To prepare a stock solution, dissolve the solid this compound in high-purity DMSO. For example, to create a 10 mM stock solution, you would dissolve 4.62 mg of the antagonist in 1 mL of DMSO. As the compound may not dissolve readily, warming the tube to 37°C and using an ultrasonic bath is recommended to ensure complete dissolution.
4. How should I store the reconstituted stock solution?
Once reconstituted, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
5. Is this compound sensitive to light or humidity?
6. What are the general safety precautions for handling this compound?
As with any chemical compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, wash the affected area immediately with plenty of water. If ingested or inhaled, seek medical attention. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound will not fully dissolve in DMSO. | Insufficient mixing or temperature. | Warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure you are using fresh, high-purity DMSO. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Ensure the solid compound and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing and using aliquots. Use a fresh aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | Recalibrate your balance before weighing the compound. Ensure the compound is fully dissolved before making serial dilutions. | |
| Precipitation of the compound in aqueous media. | Low solubility of the antagonist in aqueous solutions. | The final concentration of DMSO in your aqueous experimental media should be kept as low as possible (typically <0.5%) to avoid solvent effects and precipitation. If precipitation still occurs, consider using a different solvent system or a formulation with surfactants like Tween-80 for in vivo studies. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
**Table 2: In
Mitigating batch-to-batch variability of GPR84 antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability and other common issues encountered when working with GPR84 antagonist 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 42) is a potent and selective competitive antagonist of the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor for medium-chain fatty acids and is primarily coupled to the pertussis toxin (PTX)-sensitive Gi/o signaling pathway.[4][5] Activation of GPR84 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of agonists to the receptor, thereby inhibiting this downstream signaling cascade. It has demonstrated inhibitory activity in GTPγS binding assays with a pIC50 of 8.28.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity and activity of the compound across experiments. To minimize variability, adhere to the following storage recommendations:
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.
It is also advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO up to 100 mg/mL (216.66 mM), though this may require sonication. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.
Q4: Does this compound show species-specific activity?
While this compound is a potent antagonist of human GPR84, some related compounds in the same chemical series have shown significantly lower affinity for the mouse orthologue of the receptor. Researchers should be aware of potential species differences in GPR84 pharmacology when designing and interpreting their experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or loss of potency between batches.
This is a common issue that can arise from a variety of factors. The following workflow can help identify the root cause.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Issue 2: Compound precipitation in aqueous buffer during experiments.
This compound has low aqueous solubility. Precipitation can lead to inaccurate concentrations and unreliable results.
-
Mitigation Strategy 1: Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your assay buffer. High concentrations of organic solvents can be toxic to cells and may affect protein function.
-
Mitigation Strategy 2: Use of Pluronic F-127: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help maintain solubility. Titrate the concentration of Pluronic F-127 to find the lowest effective concentration that does not interfere with your assay.
-
Mitigation Strategy 3: Prepare Fresh Dilutions: Prepare working dilutions of the antagonist from a concentrated stock solution immediately before use. Avoid storing diluted aqueous solutions.
Issue 3: No antagonist activity observed in a cell-based assay.
If this compound does not show the expected inhibitory effect, consider the following:
-
Confirm GPR84 Expression: Ensure that the cell line used in your assay expresses functional GPR84 at a sufficient level. GPR84 expression can be upregulated by inflammatory stimuli like lipopolysaccharide (LPS) in immune cells.
-
Check Agonist Concentration: The observed potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near the EC80 to achieve a robust assay window for detecting antagonism.
-
Verify Cell Health: Poor cell health can lead to non-specific effects and a loss of signal. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity of the antagonist or other assay components.
-
Species Specificity: As noted in the FAQs, be mindful of the species of your experimental system. The potency of this antagonist class can differ between human and rodent GPR84.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use (up to 6 months).
Protocol 2: GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.
Caption: Workflow for a typical GTPγS binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR84 (e.g., HEK293 or CHO cells).
-
Reaction Setup: In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Membrane Addition: Add the prepared cell membranes (e.g., 5-10 µg of protein per well).
-
Agonist Stimulation: Add a GPR84 agonist (e.g., 6-OAU) at a concentration that elicits 80% of the maximal response (EC80).
-
Initiate Binding: Start the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C29H27N5O | |
| Molecular Weight | 461.56 g/mol | |
| Appearance | Light yellow to yellow solid | |
| pIC50 (GTPγS) | 8.28 | |
| Half-life (t1/2) in mice | 2.51 h (IV) | |
| Bioavailability (F%) in mice | 36.8% (Oral) |
Table 2: Summary of this compound Properties.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Its activation by endogenous ligands (medium-chain fatty acids) or synthetic agonists leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This compound competitively blocks this pathway.
Caption: GPR84 Gi/o-coupled signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
Validation & Comparative
Validating GPR84 Antagonist Specificity: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data for validating the specificity of GPR84 antagonists, with a focus on the essential role of knockout mouse models. As the landscape of GPR84-targeted therapeutics expands, rigorous validation of antagonist specificity is paramount to ensure on-target effects and avoid misleading preclinical results. This guide will objectively compare the performance of different GPR84 antagonists and provide the supporting experimental data and protocols necessary for robust scientific inquiry.
Introduction to GPR84 and the Imperative of Knockout Validation
G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its upregulation during pro-inflammatory conditions has implicated it as a promising therapeutic target for a range of inflammatory and fibrotic diseases. The development of selective antagonists for GPR84 is a key focus of current research.
However, demonstrating that the observed effects of a novel antagonist are indeed mediated by GPR84, and not by off-target interactions, is a critical step in preclinical validation. The use of GPR84 knockout (KO) mice provides the gold standard for confirming on-target activity. In a GPR84 KO model, any pharmacological effect of a true GPR84 antagonist should be significantly diminished or completely absent compared to its effect in wild-type (WT) animals.
GPR84 Signaling Pathway
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the release of Gβγ subunits can stimulate downstream signaling cascades, including the mobilization of intracellular calcium. In immune cells, GPR84 activation has been shown to trigger pro-inflammatory responses, such as cytokine release and chemotaxis, through pathways involving Akt, ERK, and NF-κB.
Figure 1. Simplified GPR84 Signaling Pathway.
Comparative Analysis of GPR84 Antagonists
A critical consideration for researchers using mouse models is the species selectivity of the antagonist. Not all compounds that are potent antagonists of human GPR84 have comparable activity at the mouse orthologue.
GPR84 Antagonist 3 (Compound 42) and the 1,2,4-Triazine Series
This compound (also known as compound 42) belongs to a novel class of 1,2,4-triazine-based competitive antagonists. While this series demonstrates high affinity and selectivity for human GPR84, it exhibits significantly lower affinity for the mouse GPR84 receptor. This species-specific activity profile makes this compound and its analogues unsuitable for direct validation in wild-type versus knockout mouse models. This highlights the importance of determining the species cross-reactivity of any new antagonist before embarking on in vivo studies in mice.
Alternative Antagonists for In Vivo Validation in Mice
For illustrating the principles of knockout validation, we will focus on two antagonists that have been characterized in mouse models: GLPG1205 and PBI-4050.
GLPG1205
GLPG1205 is a potent and selective GPR84 antagonist that has been evaluated in various mouse models of inflammatory diseases. Studies utilizing GPR84 KO mice have been instrumental in confirming its on-target effects.
PBI-4050
PBI-4050 is a dual-action molecule that acts as an antagonist of GPR84 and an agonist of the long-chain fatty acid receptor GPR40. The use of both GPR84 and GPR40 knockout mice has been crucial in dissecting the contribution of each target to the overall pharmacological effect of PBI-4050, particularly in models of fibrosis.[1]
Experimental Data Summary
The following tables summarize the expected and reported outcomes when testing GPR84 antagonists in wild-type versus GPR84 knockout mice.
Table 1: In Vitro Characterization of GPR84 Antagonists
| Antagonist | Target | Assay Type | Expected Outcome in WT Cells | Expected Outcome in GPR84 KO Cells |
| GLPG1205 | GPR84 | GTPγS Binding | Inhibition of agonist-induced binding | No effect |
| cAMP Accumulation | Reversal of agonist-induced inhibition | No effect | ||
| PBI-4050 | GPR84 / GPR40 | GTPγS Binding | Inhibition of GPR84 agonist binding | No effect on GPR84 agonist binding |
| Calcium Mobilization | Inhibition of GPR84-mediated Ca²⁺ flux | No effect on GPR84-mediated Ca²⁺ flux | ||
| Antagonist 3 | human GPR84 | GTPγS Binding | Potent inhibition | No effect |
| mouse GPR84 | GTPγS Binding | Very weak to no inhibition | No effect |
Table 2: In Vivo Validation of GPR84 Antagonists in Mouse Models
| Antagonist | Mouse Model | Readout | Expected Outcome in WT Mice | Expected Outcome in GPR84 KO Mice |
| GLPG1205 | DSS-induced Colitis | Disease Activity Index, Neutrophil Infiltration | Reduction in disease severity | No significant effect of the antagonist |
| Acute Lung Injury | Lung Inflammation, Neutrophil Infiltration | Amelioration of inflammation[2] | No significant effect of the antagonist[2] | |
| PBI-4050 | Adenine-induced CKD (Fibrosis) | Kidney Fibrosis | Attenuation of fibrosis[1] | Reduced or altered antagonist efficacy[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to validate GPR84 antagonist specificity.
Experimental Workflow for Antagonist Validation
Figure 2. General Experimental Workflow.
GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation.
-
Cell Preparation: Prepare membranes from cells stably expressing GPR84 (e.g., HEK293 or CHO cells).
-
Reaction Mixture: In a 96-well plate, combine cell membranes, a GPR84 agonist (e.g., 6-OAU), varying concentrations of the antagonist, and [³⁵S]GTPγS in assay buffer.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Detection: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: The ability of the antagonist to inhibit agonist-induced [³⁵S]GTPγS binding is determined. The same experiment should be performed with membranes from GPR84 KO cells as a negative control.
cAMP Accumulation Assay
This assay measures the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: Plate GPR84-expressing cells in a 96-well plate.
-
Treatment: Pre-treat cells with the GPR84 antagonist, followed by stimulation with a GPR84 agonist in the presence of an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Analysis: Determine the concentration-dependent reversal of agonist-mediated cAMP inhibition by the antagonist. GPR84 KO cells should show no response to the agonist, and thus the antagonist will have no effect.
In Vivo Mouse Model of Colitis (DSS Model)
This protocol assesses the therapeutic potential of a GPR84 antagonist in an inflammatory disease model.
-
Animals: Use age- and sex-matched wild-type and GPR84 knockout mice.
-
Induction of Colitis: Administer dextran sodium sulfate (DSS) in the drinking water for 5-7 days to induce colitis.
-
Antagonist Treatment: Administer the GPR84 antagonist (e.g., GLPG1205) or vehicle control to both WT and GPR84 KO mice daily, starting from the first day of DSS administration.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis of inflammation and damage. Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Validation: A specific GPR84 antagonist should reduce the DAI and colon inflammation in WT mice but have no significant effect in GPR84 KO mice.
Conclusion
The validation of GPR84 antagonist specificity is a multi-step process that relies on a combination of in vitro and in vivo experiments. The use of GPR84 knockout mice is an indispensable tool for confirming that the pharmacological effects of an antagonist are mediated through its intended target. As demonstrated by the species selectivity of some compounds like "this compound", careful characterization of antagonist activity at the relevant species orthologue is a prerequisite for meaningful in vivo studies. By following rigorous validation protocols, researchers can build a strong foundation for the development of novel and effective GPR84-targeted therapies.
References
A Comparative Guide to GPR84 Antagonists: GPR84 Antagonist 3 vs. GLPG1205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the G-protein coupled receptor 84 (GPR84): GPR84 antagonist 3 and GLPG1205. GPR84 is a promising therapeutic target for a variety of inflammatory and fibrotic diseases, making the characterization of its antagonists a critical area of research. This document summarizes their performance in key functional assays, provides detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon activation by agonists, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling plays a crucial role in inflammatory responses.
Caption: GPR84 Signaling Pathway
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and GLPG1205 from various functional assays. It is important to note that the data for each compound were generated in separate studies and under different experimental conditions, which limits a direct comparison of their potencies.
| Functional Assay | This compound (Compound 42) | GLPG1205 |
| GTPγS Binding Assay | pIC50 = 8.28[1] | Potent and selective antagonist; specific IC50 not consistently reported. |
| Reactive Oxygen Species (ROS) Assay | Data not available | IC50 = 15 nM (against ZQ16-induced ROS in TNF-α primed neutrophils)[2] |
| IP1 Assay | Data not available | IC50 = 2 nM (human); IC50 = 21 nM (mouse)[3] |
| Neutrophil Migration Assay | Data not available | IC50 = 17 nM (human)[3] |
| Calcium Mobilization Assay | Data not available | Completely inhibits ZQ16-induced [Ca²⁺]i response at 0.5 μM in neutrophils[2] |
Experimental Protocols and Workflows
Detailed methodologies for the key functional assays are provided below.
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing human GPR84.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of the antagonist (this compound or GLPG1205), a fixed concentration of a GPR84 agonist (e.g., EC₈₀ of 2-HTP), and GDP (10 µM).
-
Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: After drying the filter plates, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the IC50 or pIC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi/o-coupled GPCRs. For Gi/o-coupled receptors like GPR84, co-expression of a promiscuous G-protein such as Gα16 can redirect the signaling to the calcium pathway.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow
Detailed Protocol:
-
Cell Culture: Cells (e.g., HEK293T) are co-transfected with plasmids encoding human GPR84 and a promiscuous G-protein (e.g., Gα16). The cells are then seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C.
-
Antagonist Incubation: The dye-loading solution is removed, and the cells are washed. The antagonist, at various concentrations, is then added to the wells, and the plate is incubated for a further 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of a GPR84 agonist (e.g., ZQ16). The fluorescence intensity is then monitored in real-time for several minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the antagonist, allowing for the calculation of an IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling. A common method is the PathHunter® β-arrestin assay.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow
Detailed Protocol:
-
Cell Line: A stable cell line engineered to co-express GPR84 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating: Cells are seeded into a 384-well white, solid-bottom assay plate and incubated overnight.
-
Antagonist Incubation: The culture medium is removed, and the cells are incubated with varying concentrations of the antagonist for 30 minutes at 37°C.
-
Agonist Stimulation: A GPR84 agonist is added to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀), and the plate is incubated for 90 minutes at 37°C.
-
Detection: The PathHunter Detection Reagent Cocktail, containing the substrate for β-galactosidase, is added to each well, and the plate is incubated for 60 minutes at room temperature.
-
Measurement: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is calculated, and an IC50 value is determined from the dose-response curve.
Summary and Conclusion
-
This compound has a reported pIC50 of 8.28 in a GTPγS binding assay, which translates to an IC50 in the low nanomolar range.
-
GLPG1205 has demonstrated low nanomolar IC50 values in a variety of cell-based functional assays, including ROS production, IP1 accumulation, and neutrophil migration.
The choice between these two antagonists for research purposes may depend on the specific experimental context, the desired functional readout, and commercial availability. For a conclusive comparison of their pharmacological profiles, it would be necessary to evaluate both compounds in parallel in a standardized panel of GPR84 functional assays. The detailed protocols provided in this guide offer a starting point for such comparative studies.
References
A Comparative Guide to Selective GPR84 Inhibitors: GPR84 Antagonist 3, GLPG1205, and PBI-4050
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of GPR84 antagonist 3 against other selective GPR84 inhibitors, GLPG1205 and PBI-4050, supported by experimental data.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. This has led to the development of several selective antagonists aimed at modulating its activity. This guide focuses on a comparative analysis of three such inhibitors: this compound (also known as compound 42), GLPG1205 (Ziritaxestat), and PBI-4050.
Performance Comparison
The in vitro potency and selectivity of these antagonists are critical parameters for their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data for each compound.
In Vitro Potency
| Compound | Assay | Potency (pIC50) | Potency (IC50) | Species | Reference |
| This compound (compound 42) | GTPγS | 8.28 | ~5.2 nM | Human | [1] |
| GLPG1205 | GTPγS | 7.27 | ~53.7 nM | Human | [2] |
| IP1 accumulation | - | 2 nM | Human | ||
| Neutrophil Migration | - | 17 nM | Human | ||
| PBI-4050 | Gαi Activation | 3.40 | ~398 µM | Human |
Selectivity and Pharmacokinetics
| Compound | Selectivity | Bioavailability (Species) | Half-life (t½) (Species) | Key Features | Reference |
| This compound (compound 42) | Highly selective for GPR84. No activity at FFAR2 or FFAR3 at 10 µM. | Good (Mouse) | 2.51 hours (Mouse) | Potent and selective competitive antagonist. | |
| GLPG1205 | Highly selective for GPR84. | Orally active in humans. | > 24 hours (Human) | Negative allosteric modulator; has undergone Phase II clinical trials. | [2] |
| PBI-4050 | Dual activity: GPR84 antagonist and GPR40 agonist. | Orally active in humans. | Not specified | Low potency GPR84 antagonist; has undergone Phase II clinical trials for fibrotic diseases. | [3][4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for assessing antagonist potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of GPR84 antagonists.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes prepared from cells overexpressing human GPR84.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP solution.
-
[³⁵S]GTPγS.
-
GPR84 agonist (e.g., 6-OAU).
-
GPR84 antagonist (e.g., this compound, GLPG1205, or PBI-4050).
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Cell membranes are incubated with varying concentrations of the antagonist in the assay buffer containing GDP in a 96-well plate.
-
A fixed concentration of a GPR84 agonist is added to stimulate the receptor.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.
-
The reaction is terminated by rapid filtration through the filter plates, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
The filters are washed with ice-cold assay buffer.
-
After drying the filters, a scintillation cocktail is added to each well.
-
The radioactivity is quantified using a scintillation counter.
-
The concentration-dependent inhibition by the antagonist is plotted to determine the IC₅₀ or pIC₅₀ value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
A stable cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).
-
Cell culture medium.
-
GPR84 agonist.
-
GPR84 antagonist.
-
Substrate for the reporter enzyme.
-
96-well cell culture plates.
Procedure:
-
Cells are seeded in 96-well plates and cultured to form a monolayer.
-
The cells are then incubated with varying concentrations of the GPR84 antagonist.
-
A fixed concentration of a GPR84 agonist is added to stimulate the receptor and induce β-arrestin recruitment.
-
The plate is incubated to allow for the interaction between GPR84 and β-arrestin.
-
The substrate for the reporter enzyme is added. The enzyme complementation resulting from the receptor-arrestin interaction leads to the generation of a detectable signal (e.g., luminescence or fluorescence).
-
The signal is measured using a plate reader.
-
The concentration-dependent inhibition of the agonist-induced signal by the antagonist is used to determine its IC₅₀ or pIC₅₀ value.
Conclusion
The available data indicates that This compound is a highly potent and selective inhibitor of GPR84, with a pIC50 of 8.28 in a GTPγS binding assay. GLPG1205 is also a potent and selective antagonist, with the advantage of having been characterized in human clinical trials. In contrast, PBI-4050 is a less potent GPR84 antagonist with a dual activity profile, also acting as a GPR40 agonist. The choice of inhibitor will therefore depend on the specific research question, with this compound and GLPG1205 being more suitable for studies requiring high potency and selectivity for GPR84.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of GPR84 antagonist 3 and PBI-4050
A Comprehensive Guide for Researchers in Drug Discovery and Development
The G-protein coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases.[1][2][3] This guide provides a detailed, data-driven comparison of two key investigational antagonists of this receptor: GPR84 Antagonist 3 (also known as compound 42) and PBI-4050 (also known as fezagepras or setogepram). This objective analysis is intended to inform researchers and drug development professionals on the distinct pharmacological profiles of these two molecules.
At a Glance: Key Differences
| Feature | This compound (Compound 42) | PBI-4050 (Fezagepras) |
| Primary Target | GPR84 | GPR84 and GPR40 |
| Mechanism of Action | Potent and selective GPR84 antagonist | Dual GPR40 agonist and GPR84 antagonist/inverse agonist |
| Reported GPR84 Potency | High (pIC50 = 8.28 in GTPγS assay) | Modest (pIC50 = 3.40 - 3.68 in Gαi activation assay) |
| Selectivity | High selectivity for GPR84 | Acts on multiple receptors |
| Clinical Development | Preclinical | Investigated in Phase 2 trials for Idiopathic Pulmonary Fibrosis (IPF); development for IPF has been halted |
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and PBI-4050, highlighting the significant difference in their potency at the GPR84 receptor.
| Parameter | This compound (Compound 42) | PBI-4050 (Fezagepras) | Reference Assay |
| pIC50 at human GPR84 | 8.28 ± 0.11 | 3.40 ± 0.06 (vs. sodium decanoate) 3.68 ± 0.28 (vs. embelin) | GTPγS binding assay Gαi activation BRET assay |
| IC50 at human GPR84 | ~5.2 nM (calculated from pIC50) | ~398 µM (calculated from pIC50 vs. sodium decanoate) ~209 µM (calculated from pIC50 vs. embelin) | |
| Other notable activity | Not reported to have significant off-target activity. | Agonist at GPR40. | Not Applicable |
Note: IC50 values are calculated from the reported pIC50 values (IC50 = 10^(-pIC50) M). The significant difference in potency should be interpreted in the context of the different assays used.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor.[4][5] Upon activation by agonists, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, GPR84 activation can stimulate downstream pathways such as the MAPK/ERK and Akt signaling cascades, which are involved in a range of cellular processes including inflammation and cell survival.
Caption: GPR84 receptor signaling cascade.
Experimental Methodologies
The following are representative protocols for key in vitro assays used to characterize GPR84 antagonists.
GTPγS Binding Assay
This functional assay measures the ability of a compound to inhibit agonist-induced binding of [³⁵S]GTPγS to Gα subunits, which is an early event in G-protein activation.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human GPR84 (e.g., HEK293 or CHO cells).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with the GPR84 agonist (e.g., embelin or 2-HTP), varying concentrations of the test antagonist (this compound or PBI-4050), and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Protocol Outline:
-
Cell Culture: Cells expressing GPR84 (e.g., HEK293 cells co-transfected with a promiscuous Gα subunit like Gα16) are seeded in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A GPR84 agonist (e.g., 6-OAU) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency (IC50) is determined by analyzing the inhibition of the agonist-induced calcium response.
Experimental Workflow for GPR84 Antagonist Characterization
The discovery and development of a novel GPR84 antagonist typically follows a multi-step workflow, from initial screening to in vivo validation.
Caption: A typical workflow for GPR84 antagonist development.
Summary and Conclusion
This compound and PBI-4050 represent two distinct approaches to modulating the GPR84 receptor. This compound is a potent and selective antagonist, making it a valuable tool for specifically investigating the roles of GPR84 in health and disease. In contrast, PBI-4050 is a dual-acting molecule with modest antagonist activity at GPR84 and agonist activity at GPR40. Its broader pharmacological profile may contribute to its observed anti-fibrotic effects, but also complicates the specific attribution of its mechanism to GPR84 inhibition alone. For researchers focused on elucidating the specific functions of GPR84, a highly potent and selective tool like this compound is advantageous. For those exploring multi-target approaches to complex diseases like fibrosis, the profile of PBI-4050 may offer a different therapeutic rationale. The choice between these compounds will ultimately depend on the specific research question and therapeutic strategy.
References
- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR84 Antagonists vs. Standard Anti-Inflammatory Drugs: A Comparative Efficacy Analysis
An in-depth look at the therapeutic potential of GPR84 antagonism in inflammatory diseases compared to established anti-inflammatory agents, supported by available clinical trial data and experimental protocols.
The quest for novel therapeutic targets in inflammatory diseases has led to the investigation of GPR84, a G protein-coupled receptor predominantly expressed on immune cells. Its antagonism presents a promising, targeted approach to mitigating inflammation. This guide provides a comparative overview of the efficacy of GPR84 antagonists, using clinical trial data from compounds like GLPG1205 and PBI-4050, against standard-of-care anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, experimental data, and clinical outcomes.
Mechanism of Action: A Tale of Two Pathways
GPR84 and standard anti-inflammatory drugs operate through distinct molecular pathways to quell inflammation.
GPR84 Antagonists: GPR84 is a receptor found on various immune cells, including macrophages and neutrophils.[1] When activated by medium-chain fatty acids, it triggers pro-inflammatory signaling cascades.[1] This activation leads to the upregulation of inflammatory mediators such as TNFα, IL-6, and various chemokines through pathways involving Akt, ERK, and NFκB. GPR84 antagonists function by blocking this receptor, thereby preventing the initiation of these downstream inflammatory signals.[1] This targeted approach aims to reduce the inflammatory response in a specific manner.
Standard Anti-Inflammatory Drugs:
-
NSAIDs: Most nonsteroidal anti-inflammatory drugs act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
-
Corticosteroids: These potent anti-inflammatory agents exert their effects by binding to glucocorticoid receptors. This interaction leads to the altered expression of numerous genes involved in the inflammatory response, generally suppressing the production of pro-inflammatory cytokines and enzymes while promoting the expression of anti-inflammatory molecules.
Comparative Efficacy: An Indirect Clinical Perspective
Direct head-to-head clinical trials comparing GPR84 antagonists with standard anti-inflammatory drugs are currently lacking. Therefore, this comparison is based on an indirect analysis of data from placebo-controlled trials of GPR84 antagonists and the established efficacy of standard drugs in relevant inflammatory conditions. The primary clinical data for GPR84 antagonists comes from studies in idiopathic pulmonary fibrosis (IPF), a chronic lung disease with an inflammatory component.
GPR84 Antagonist Performance in Clinical Trials
The clinical development of GPR84 antagonists has yielded mixed results, highlighting the challenges in translating preclinical promise to clinical efficacy.
GLPG1205: This selective GPR84 antagonist was evaluated in Phase 2 clinical trials for both ulcerative colitis (ORIGIN trial) and idiopathic pulmonary fibrosis (PINTA trial).
-
Ulcerative Colitis (ORIGIN Trial): The ORIGIN trial did not meet its primary efficacy endpoints, showing no statistically significant difference from placebo in improving (partial) Mayo scores in patients with ulcerative colitis. As a result, the clinical development of GLPG1205 for this indication was discontinued.
-
Idiopathic Pulmonary Fibrosis (PINTA Trial): In the PINTA trial, GLPG1205 did not demonstrate a significant difference in the primary endpoint, the change in Forced Vital Capacity (FVC), compared to placebo over 26 weeks. Furthermore, the drug showed a poorer safety and tolerability profile than the placebo.
PBI-4050: This orally active small molecule, which also exhibits GPR84 antagonism, was studied in a Phase 2 open-label trial in patients with IPF.
-
Idiopathic Pulmonary Fibrosis: The study showed that PBI-4050, both alone and in combination with the standard IPF therapy nintedanib, was well-tolerated and resulted in a stabilization of FVC over 12 weeks. However, when combined with another standard therapy, pirfenidone, a statistically significant reduction in FVC was observed, suggesting a negative drug-drug interaction. Being an open-label trial without a placebo control group, these findings are considered exploratory.
Table 1: Summary of Clinical Trial Data for GPR84 Antagonists in Idiopathic Pulmonary Fibrosis
| Drug | Trial | Phase | Indication | Primary Endpoint | Key Findings |
| GLPG1205 | PINTA | 2 | Idiopathic Pulmonary Fibrosis | Change from baseline in FVC at 26 weeks | No significant difference from placebo (LS mean difference of 42.33 mL). Poorer safety and tolerability profile. |
| PBI-4050 | NCT02538536 | 2 (Open-label) | Idiopathic Pulmonary Fibrosis | Safety and Tolerability | Well-tolerated alone and in combination with nintedanib or pirfenidone. FVC was stable at 12 weeks with PBI-4050 alone and in combination with nintedanib. |
Efficacy of Standard Anti-Inflammatory Drugs in Idiopathic Pulmonary Fibrosis
The role of traditional anti-inflammatory drugs in the management of IPF is limited, as the disease is now understood to be driven more by aberrant fibrotic processes than by persistent inflammation.
-
Corticosteroids: Despite their potent anti-inflammatory effects, the efficacy of corticosteroids in IPF is unproven, and their long-term use is associated with significant toxicity. International guidelines strongly recommend against the use of corticosteroids for the maintenance treatment of IPF. They may still be used in cases of acute exacerbation, though evidence for this is also limited.
-
NSAIDs: There is a lack of evidence to support the use of NSAIDs for the primary treatment of IPF. Their use is generally limited to managing associated symptoms such as musculoskeletal pain.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key clinical trials cited.
PINTA Trial (GLPG1205 in Idiopathic Pulmonary Fibrosis)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept trial.
-
Participants: Patients with a diagnosis of idiopathic pulmonary fibrosis.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 100 mg of GLPG1205 orally once daily or a matching placebo for 26 weeks. Patients were stratified based on their background standard of care therapy (nintedanib, pirfenidone, or neither).
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in Forced Vital Capacity (FVC) at week 26.
-
Secondary Endpoints: Other endpoints included safety and tolerability, as well as changes in lung volumes measured by high-resolution computed tomography (HRCT).
Phase 2 Trial of PBI-4050 in Idiopathic Pulmonary Fibrosis
-
Study Design: A 12-week, open-label, exploratory study.
-
Participants: Patients with predominantly mild or moderate idiopathic pulmonary fibrosis.
-
Intervention: Patients received daily oral doses of 800 mg of PBI-4050 either as monotherapy or in combination with nintedanib or pirfenidone.
-
Primary Objective: To evaluate the safety and tolerability of PBI-4050.
-
Secondary Objectives: To assess the efficacy of PBI-4050 through changes in FVC and to evaluate its pharmacokinetics.
Visualizing the Pathways
To better understand the molecular interactions and experimental designs, the following diagrams are provided.
Caption: GPR84 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow of the PINTA Clinical Trial for GLPG1205.
Conclusion
The development of GPR84 antagonists represents a targeted approach to anti-inflammatory therapy. However, based on the available clinical trial data for compounds like GLPG1205 and PBI-4050, their efficacy in complex inflammatory and fibrotic diseases such as ulcerative colitis and idiopathic pulmonary fibrosis has not yet been convincingly demonstrated. In the context of IPF, where these antagonists have been most recently studied, standard anti-inflammatory drugs like corticosteroids and NSAIDs have a very limited role, reflecting the complex, predominantly fibrotic nature of the disease.
For researchers and drug development professionals, the journey of GPR84 antagonists underscores the critical need for robust preclinical models that are highly predictive of clinical outcomes and the importance of selecting appropriate patient populations and clinical endpoints. While the GPR84 pathway remains a scientifically interesting target, future research will need to overcome the challenges observed in these initial clinical studies to establish a clear therapeutic benefit over existing treatments or placebo. The indirect comparison presented here highlights that while GPR84 antagonists offer a novel mechanism, their clinical utility in the diseases studied so far appears limited, particularly when compared to the limited efficacy of standard anti-inflammatories in a disease like IPF. Further studies in other inflammatory conditions may yet reveal the therapeutic niche for this class of drugs.
References
Comparative Analysis of GPR84 Antagonist 3 (Compound 42) Activity Across Different Cell Types
A Guide for Researchers and Drug Development Professionals
The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. Its expression is predominantly upregulated in immune cells such as macrophages, neutrophils, and microglia under pro-inflammatory conditions. Consequently, the development of potent and selective GPR84 antagonists is an area of intense research. This guide provides a comparative overview of the activity of a lead antagonist, designated as GPR84 antagonist 3 (also known as compound 42), across different cell systems. For comparative context, data for the well-characterized GPR84 antagonist GLPG1205 is also included where available.
Data Presentation: Quantitative Antagonist Activity
The following table summarizes the known in vitro activity of this compound (compound 42) and the comparator antagonist GLPG1205 in various cell-based functional assays. This data highlights the potency of these compounds in inhibiting GPR84 signaling.
| Antagonist | Cell Type | Assay | Potency | Reference |
| This compound (compound 42) | Flp-In T-REx HEK293 cells (expressing human GPR84-Gαi2 fusion protein) | [³⁵S]GTPγS binding | pIC₅₀ = 8.28 | [1] |
| GLPG1205 | TNF-α primed human neutrophils | Reactive Oxygen Species (ROS) production | IC₅₀ = 15 nM | [2] |
| GLPG1205 | Human neutrophils | ZQ16-induced intracellular Ca²⁺ mobilization | 0.5 µM completely inhibits response | [2] |
Note: Direct comparative studies of this compound (compound 42) across multiple cell types are limited in publicly available literature. The data presented here is compiled from available research.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon activation by its endogenous ligands, medium-chain fatty acids, it initiates a signaling cascade that modulates various cellular functions, particularly in immune cells. The diagram below illustrates the canonical GPR84 signaling pathway.
GPR84 Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize GPR84 antagonist activity.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to a receptor of interest.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the GPR84 receptor (e.g., Flp-In T-REx HEK293 cells).
-
Assay Buffer : A buffer containing HEPES, NaCl, MgCl₂, and saponin is typically used.
-
Reaction Mixture : Membranes are incubated with the GPR84 agonist, varying concentrations of the antagonist (e.g., compound 42), and GDP.
-
Initiation : The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation : The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated Gα subunit.
-
Termination and Detection : The reaction is terminated by rapid filtration through a filter plate, which is then washed to remove unbound radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis : The concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist is used to calculate the IC₅₀ or pIC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the release of intracellular calcium stores upon GPR84 activation.
-
Cell Preparation : Cells endogenously or recombinantly expressing GPR84 (e.g., human neutrophils, HEK293 cells) are seeded in a microplate.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : The antagonist (e.g., GLPG1205) is added to the cells and incubated.
-
Agonist Stimulation : A GPR84 agonist (e.g., ZQ16) is added to stimulate the receptor.
-
Signal Detection : The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis : The inhibitory effect of the antagonist on the agonist-induced calcium response is quantified to determine its potency.
Reactive Oxygen Species (ROS) Production Assay
This assay is particularly relevant for immune cells like neutrophils.
-
Cell Preparation : Isolated neutrophils are primed with an inflammatory stimulus like TNF-α.
-
Antagonist Incubation : The primed neutrophils are incubated with varying concentrations of the GPR84 antagonist.
-
Agonist Stimulation : A GPR84 agonist is added to induce ROS production.
-
ROS Detection : A ROS-sensitive probe (e.g., luminol for chemiluminescence detection) is used to measure ROS levels.
-
Data Analysis : The reduction in agonist-induced ROS production by the antagonist is measured to calculate its IC₅₀.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing GPR84 antagonists.
GPR84 Antagonist Screening Workflow
References
GPR84 Antagonist vs. Agonist: A Comparative Guide to Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in the field of immunology and drug discovery due to its role in modulating inflammatory responses. Primarily expressed on immune cells such as macrophages and neutrophils, GPR84 activation is predominantly associated with pro-inflammatory signaling.[1] This guide provides a comparative analysis of the effects of a GPR84 antagonist and a GPR84 agonist on cytokine production, supported by experimental data and detailed protocols. For the purposes of this guide, we will focus on the effects of a representative GPR84 antagonist and the well-characterized GPR84 agonist, 6-n-octylaminouracil (6-OAU).
Opposing Roles in Inflammation: An Overview
GPR84 activation by agonists typically enhances inflammatory responses by boosting the production of pro-inflammatory cytokines.[2][3] Conversely, GPR84 antagonists are designed to block the receptor's activity, thereby inhibiting the downstream signaling that leads to cytokine release and mitigating inflammation.[1]
Comparative Effects on Cytokine Production
Experimental data demonstrates a clear divergence in the effects of GPR84 agonists and antagonists on the production of key inflammatory cytokines by macrophages.
Agonist Effects: Amplification of Pro-inflammatory Cytokines
The synthetic GPR84 agonist 6-OAU has been shown to significantly enhance the expression and secretion of several pro-inflammatory mediators in lipopolysaccharide (LPS)-primed macrophages.[2] This potentiation of the inflammatory response underscores the pro-inflammatory nature of GPR84 activation.
Antagonist Effects: Inhibition of Agonist-Induced Cytokine Release
A selective GPR84 antagonist effectively counteracts the pro-inflammatory effects induced by GPR84 agonists. In experimental settings, pre-treatment of macrophages with a GPR84 antagonist has been shown to block the enhanced cytokine production triggered by 6-OAU.
Quantitative Data Summary
The following table summarizes the quantitative effects of the GPR84 agonist 6-OAU on the production of various cytokines and chemokines by bone marrow-derived macrophages (BMDMs), as demonstrated in the study by Recio et al. (2018). The study also showed that a selective GPR84 antagonist reversed these effects.
| Cytokine/Chemokine | Treatment | Fold Change (mRNA Expression vs. Vehicle) | Protein Secretion (pg/mL) |
| TNFα | Vehicle (LPS-primed) | 1 | ~1000 |
| 1 µM 6-OAU (LPS-primed) | ~2.5 | ~2500 | |
| Antagonist + 1 µM 6-OAU (LPS-primed) | Reduced to near vehicle levels | Reduced to near vehicle levels | |
| IL-6 | Vehicle (LPS-primed) | 1 | ~200 |
| 1 µM 6-OAU (LPS-primed) | ~3 | ~600 | |
| Antagonist + 1 µM 6-OAU (LPS-primed) | Reduced to near vehicle levels | Reduced to near vehicle levels | |
| CCL2 | Vehicle (LPS-primed) | 1 | ~500 |
| 1 µM 6-OAU (LPS-primed) | ~2 | ~1000 | |
| Antagonist + 1 µM 6-OAU (LPS-primed) | Reduced to near vehicle levels | Reduced to near vehicle levels | |
| IL-12b | 1 µM 6-OAU (LPS-primed) | Upregulated | Not specified |
Data is approximated from figures presented in Recio et al., 2018.
Signaling Pathways and Experimental Workflow
The differential effects of GPR84 agonists and antagonists on cytokine production are rooted in their modulation of intracellular signaling cascades.
Figure 1: GPR84 Signaling Pathway in Macrophages.
The experimental workflow to compare the effects of a GPR84 agonist and antagonist on cytokine production typically involves the isolation and culture of primary immune cells, followed by stimulation and subsequent analysis of cytokine levels.
Figure 2: Experimental Workflow for Cytokine Analysis.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for assessing cytokine production in macrophages.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation: Harvest bone marrow from the femurs and tibias of mice.
-
Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
-
Plating: Seed the differentiated BMDMs in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
Macrophage Stimulation and Treatment
-
Priming: Prime the BMDMs with a low concentration of lipopolysaccharide (LPS), for example, 100 ng/mL, for 2 hours to induce a pro-inflammatory state and upregulate GPR84 expression.
-
Antagonist Pre-treatment: For the antagonist group, pre-incubate the LPS-primed cells with the GPR84 antagonist (e.g., 10 µM) for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with the GPR84 agonist 6-OAU (e.g., 1 µM) for a specified time course (e.g., 1, 4, 8, 24 hours). Include a vehicle control group (e.g., DMSO).
Cytokine Measurement
-
RNA Isolation and qPCR:
-
At the end of the stimulation period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target cytokines (e.g., Tnf, Il6, Ccl2, Il12b) and a housekeeping gene for normalization.
-
-
Protein Measurement (ELISA):
-
Collect the cell culture supernatants at the end of the stimulation period.
-
Measure the concentration of secreted cytokines (e.g., TNFα, IL-6, CCL2) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Conclusion
The available evidence strongly indicates that GPR84 agonists and antagonists have opposing effects on cytokine production in immune cells. Agonists amplify the pro-inflammatory response, leading to increased production of cytokines such as TNFα, IL-6, and IL-12. In contrast, antagonists can effectively block this agonist-induced cytokine storm, highlighting their therapeutic potential for inflammatory diseases. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the immunomodulatory roles of GPR84 and to evaluate the efficacy of novel GPR84-targeting compounds.
References
A Comparative Guide to the Therapeutic Potential of GPR84 Antagonists: Benchmarking Antagonist 3 Against Novel Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR84 antagonist 3 (also known as compound 42) with other novel antagonists targeting the G protein-coupled receptor 84 (GPR84). GPR84 is a promising therapeutic target, particularly for inflammatory diseases, due to its role in modulating immune responses.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to offer an objective assessment of the therapeutic potential of these compounds.
Comparative Efficacy of GPR84 Antagonists
The therapeutic potential of a GPR84 antagonist is determined by its potency, selectivity, and functional effects in relevant biological assays. This section presents a quantitative comparison of this compound against other notable antagonists.
Data Summary Table
| Antagonist | Assay Type | Species | Cell Line | Potency (pIC50) | Potency (IC50) | Reference |
| This compound (Compound 42) | GTPγS Binding | Human | - | 8.28 ± 0.11 | - | [3][4] |
| GLPG1205 | ROS Production | Human | Neutrophils | - | 15 nM | [5] |
| Compound 837 | GTPγS Binding | Human | Flp-In T-REx 293 | High Potency | <100 nM | |
| GPR84 antagonist 2 (Compound 33) | Calcium Mobilization | - | - | - | 8.95 nM | |
| LMNL6511 | Not Specified | - | - | >30x more potent than GLPG1205 | - | |
| PBI-4050 | Not Specified | Human | - | Modest Affinity | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of GPR84 antagonists.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR84 receptor (e.g., Flp-In T-REx 293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a GPR84 agonist (e.g., 2-HTP or 6-OAU), and varying concentrations of the antagonist compound.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by the antagonist is used to determine its potency (IC50 or pIC50).
cAMP Functional Assay
This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since GPR84 couples to Gi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Antagonists block this effect.
Procedure:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GPR84 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well or 96-well plates and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the GPR84 antagonist.
-
Agonist Stimulation: The cells are then stimulated with a GPR84 agonist (e.g., embelin or 6-OAU) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to determine its potency.
Calcium Mobilization Assay
Activation of GPR84 can lead to the release of intracellular calcium stores, mediated by the Gβγ subunits of the Gi/o protein activating phospholipase C (PLC).
Procedure:
-
Cell Loading: THP-1 cells or other suitable cells endogenously or exogenously expressing GPR84 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.
-
Compound Addition: The GPR84 antagonist is added to the cells and incubated for a short period.
-
Agonist Stimulation: A GPR84 agonist is then added to stimulate the receptor and induce calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The inhibition of the agonist-induced calcium flux by the antagonist is quantified to determine its potency.
Signaling Pathways and Experimental Visualization
Understanding the signaling cascades initiated by GPR84 activation is fundamental to elucidating the mechanism of action of its antagonists. The following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for antagonist characterization.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GPR84 Antagonist 3
Essential guidelines for the safe and compliant disposal of GPR84 antagonist 3, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount. This document provides a detailed, step-by-step protocol for the disposal of this compound, a small molecule compound used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Disposal Principles and Data
The following table summarizes the critical aspects of chemical waste disposal applicable to this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [2] |
| Primary Disposal Route | Approved Waste Disposal Plant / Professional Hazardous Waste Service | |
| Prohibited Disposal | Do not dispose of in sewer systems or regular trash. | |
| Container Requirements | Chemically compatible, sealed/leak-proof, and clearly labeled. | |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | |
| Storage Time Limit | Varies by regulation; e.g., EPA's Subpart K for academic labs suggests a maximum of six months. | |
| Labeling | Must be labeled as "Hazardous Waste" with the full chemical name and associated hazards. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container (chemically compatible with the antagonist and any solvents).
-
Hazardous waste labels.
-
Waste disposal logbook.
Procedure:
-
Preparation and PPE: Before handling the waste, ensure you are wearing the appropriate PPE.
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. For example, avoid mixing it with strong acids or bases unless part of a neutralization step.
-
Solid waste (e.g., contaminated consumables like pipette tips, tubes, or gloves) should be collected separately from liquid waste.
-
-
Containerizing Waste:
-
Liquid Waste: If this compound is in a solution, pour it into a designated, leak-proof, and chemically compatible hazardous waste container. Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.
-
Solid Waste: Place all contaminated solid materials, including empty vials that once contained the antagonist, into a designated solid hazardous waste container.
-
Empty Containers: Rinse the original container three times with a suitable solvent. The first rinse should be collected as hazardous chemical waste and added to the appropriate liquid waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Labeling:
-
Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
Record the date the waste was first added to the container.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
-
Disposal:
-
Once the waste container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Complete all necessary waste disposal paperwork and log the disposal in your laboratory's records.
-
Visual Guidance: Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision pathway for segregating and storing this compound waste.
Caption: Workflow for compliant laboratory chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
